5-Fluoro-7-methyl isatin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-fluoro-7-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQPVTUKUNIWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588417 | |
| Record name | 5-Fluoro-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749240-57-1 | |
| Record name | 5-Fluoro-7-methyl-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749240-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-7-methylisatin for Researchers and Drug Development Professionals
Introduction
5-Fluoro-7-methylisatin, identified by the CAS number 749240-57-1, is a halogenated derivative of the isatin scaffold. Isatin (1H-indole-2,3-dione) and its analogs are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. These activities include potential anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a fluorine atom and a methyl group to the isatin core can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity and pharmacokinetic profile.
This technical guide provides a comprehensive overview of 5-Fluoro-7-methylisatin, including its chemical properties, a detailed synthesis protocol adapted from established methods for related compounds, and an exploration of its potential biological activities and mechanisms of action based on data from structurally similar isatin derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Fluoro-7-methylisatin is presented in the table below.
| Property | Value |
| CAS Number | 749240-57-1 |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol |
| Appearance | Not specified (typically yellow to orange powder for isatins) |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMF and DMSO[1] |
| SMILES | Cc1cccc(F)c1N/C(=O)C/1=O |
| InChI Key | Not readily available |
Synthesis of 5-Fluoro-7-methylisatin
The synthesis of 5-Fluoro-7-methylisatin can be achieved through the Sandmeyer isatin synthesis, a classic and versatile method for preparing isatin and its derivatives.[2] The general workflow involves the reaction of an appropriately substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.
Experimental Protocol: Sandmeyer Synthesis of 5-Fluoro-7-methylisatin
This protocol is adapted from the well-established Sandmeyer synthesis of 7-methylisatin.[2] The starting material for 5-Fluoro-7-methylisatin would be 3-fluoro-5-methylaniline.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-fluoro-5-methylphenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable reaction vessel, dissolve chloral hydrate (1.1 equivalents) and anhydrous sodium sulfate in water.
-
To this solution, add a solution of 3-fluoro-5-methylaniline (1.0 equivalent) in dilute hydrochloric acid.
-
Finally, add a solution of hydroxylamine hydrochloride (2.2 equivalents) in water.
-
Heat the mixture with stirring. The intermediate, 2-(hydroxyimino)-N-(3-fluoro-5-methylphenyl)acetamide, will precipitate upon cooling.
-
Filter the precipitate and wash it thoroughly with water.
Step 2: Cyclization to 5-Fluoro-7-methylisatin
-
Slowly add the dried isonitrosoacetanilide intermediate from Step 1 to pre-warmed concentrated sulfuric acid, maintaining the temperature between 70-80 °C.
-
After the addition is complete, heat the mixture for a short period to ensure complete cyclization.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The precipitated 5-Fluoro-7-methylisatin is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Diagram of the Sandmeyer Synthesis Workflow
Caption: A generalized workflow for the Sandmeyer synthesis of 5-Fluoro-7-methylisatin.
Potential Biological Activities and Quantitative Data
While specific biological data for 5-Fluoro-7-methylisatin is not extensively available in the public domain, the isatin scaffold is known to be a versatile pharmacophore. The biological activities of closely related analogs, such as 7-methylisatin and various fluorinated isatins, provide valuable insights into the potential applications of 5-Fluoro-7-methylisatin.
Anticancer Activity
Isatin derivatives have been widely investigated for their anticancer properties, with a notable mechanism of action being the inhibition of protein kinases.
Table 1: Anticancer Activity (IC₅₀ values) of 7-Methylisatin Analogues
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isatin-thiazole derivative | MCF-7 (Breast) | 4.69 - 22.9 | [1] |
| Isatin-thiazole derivative | HeLa (Cervical) | 4.69 - 22.9 | [1] |
Antimicrobial Activity
Several derivatives of isatin have demonstrated promising activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity (MIC values) of 7-Methylisatin Analogues
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Isatin-thiazole derivative | Bacillus subtilis | 4.69 - 22.9 | [1] |
| Isatin-thiazole derivative | Escherichia coli | 4.69 - 22.9 | [1] |
Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
A significant body of research has focused on isatin derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Isatin-based compounds can act as ATP-competitive inhibitors of CDK2, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of its substrates, which ultimately leads to cell cycle arrest and apoptosis.[5][6][7]
Signaling Pathway: CDK2 Regulation of the Cell Cycle
The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle and the proposed inhibitory action of isatin derivatives.
Caption: The role of the Cyclin E/CDK2 complex in the G1/S cell cycle transition and its inhibition by isatin derivatives.
Experimental Protocols for Biological Evaluation
To assess the biological activity of 5-Fluoro-7-methylisatin, standard in vitro assays can be employed. The following are generalized protocols for evaluating anticancer and antimicrobial activities.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
96-well plates
-
Cell culture medium
-
5-Fluoro-7-methylisatin (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of 5-Fluoro-7-methylisatin for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The IC₅₀ value can then be calculated from the dose-response curve.
Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Materials:
-
Bacterial or fungal strains
-
96-well plates
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
5-Fluoro-7-methylisatin (dissolved in a suitable solvent)
-
Microplate incubator
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of 5-Fluoro-7-methylisatin in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Diagram of the Experimental Workflow for Biological Evaluation
Caption: A general workflow for the in vitro biological evaluation of 5-Fluoro-7-methylisatin.
5-Fluoro-7-methylisatin represents a promising scaffold for the development of novel therapeutic agents. While specific data on this particular compound is limited, the extensive research on its structural analogs provides a strong foundation for future investigation. The synthetic route via the Sandmeyer reaction is well-established, and a variety of robust in vitro assays are available to explore its potential anticancer and antimicrobial activities. The likely mechanism of action, through the inhibition of key cellular kinases such as CDK2, offers a clear direction for further mechanistic studies. This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of 5-Fluoro-7-methylisatin and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Synthesis and Characterization of 5-Fluoro-7-methylisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-Fluoro-7-methylisatin (C₉H₆FNO₂), a halogenated derivative of the versatile isatin scaffold. Isatin and its analogues are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. This document outlines a plausible synthetic route, expected characterization data, and protocols for biological evaluation, serving as a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties for 5-Fluoro-7-methylisatin is presented below.
| Property | Value |
| CAS Number | 749240-57-1[1] |
| Molecular Formula | C₉H₆FNO₂[1][2] |
| Molecular Weight | 179.15 g/mol [2] |
| Appearance | Expected to be a colored crystalline solid |
| Solubility | Likely soluble in organic solvents like DMSO and DMF |
Synthesis Protocol
The synthesis of 5-Fluoro-7-methylisatin can be effectively achieved via the Sandmeyer isatin synthesis, a well-established method for the preparation of isatin derivatives. The proposed two-step synthesis starts from the commercially available 4-fluoro-2-methylaniline.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-fluoro-2-methylphenyl)acetamide
This initial step involves the formation of an isonitrosoacetanilide intermediate through the reaction of 4-fluoro-2-methylaniline with chloral hydrate and hydroxylamine.
Materials:
-
4-Fluoro-2-methylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated Hydrochloric Acid
-
Sodium sulfate
-
Water
-
Ethanol
Experimental Protocol:
-
In a round-bottom flask, dissolve chloral hydrate (1.1 eq) in water.
-
Add a solution of 4-fluoro-2-methylaniline (1.0 eq) in water containing concentrated hydrochloric acid (1.1 eq).
-
To this mixture, add a solution of hydroxylamine hydrochloride (2.2 eq) in water.
-
Add sodium sulfate to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield 2-(hydroxyimino)-N-(4-fluoro-2-methylphenyl)acetamide.
Step 2: Cyclization to 5-Fluoro-7-methylisatin
The second step involves the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate to the final isatin product.
Materials:
-
2-(Hydroxyimino)-N-(4-fluoro-2-methylphenyl)acetamide
-
Concentrated Sulfuric Acid
-
Ice
Experimental Protocol:
-
In a separate flask, carefully heat concentrated sulfuric acid to approximately 50 °C.
-
Slowly add the dried 2-(hydroxyimino)-N-(4-fluoro-2-methylphenyl)acetamide from Step 1 in portions, maintaining the temperature between 60-70 °C with external cooling.
-
After the addition is complete, heat the mixture to 80-90 °C for 10-15 minutes to complete the cyclization.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The precipitated solid is the crude 5-Fluoro-7-methylisatin.
-
Filter the product, wash thoroughly with cold water until the washings are neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Characterization
The structural elucidation of the synthesized 5-Fluoro-7-methylisatin can be performed using standard spectroscopic techniques. The expected data, based on the analysis of structurally related compounds like 5-fluoroisatin and 5-methylisatin, are summarized below.[3][4]
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methyl group around 2.3-2.5 ppm, and a broad singlet for the N-H proton above 10 ppm. The fluorine atom at position 5 will cause splitting of the adjacent aromatic protons. |
| ¹³C NMR | Carbonyl carbons in the range of 160-185 ppm, aromatic carbons between 110-160 ppm (with C-F coupling), and a methyl carbon signal around 15-20 ppm. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the ketone and lactam groups (around 1700-1750 cm⁻¹), and C-F stretching. |
| Mass Spec (m/z) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 179.15. |
Biological Activity
Isatin derivatives are known to exhibit a wide array of biological activities.[5] Fluorinated organic molecules often show enhanced pharmacological properties.[6] Derivatives of 5-fluoroisatin have been reported to possess antimicrobial and DNA protective properties.[5] Furthermore, various fluorinated isatins have been investigated for their anticancer and antiphytopathogenic activities.[7]
Potential Signaling Pathway Involvement
Given the known activities of isatin derivatives, 5-Fluoro-7-methylisatin could potentially be an inhibitor of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. One such pathway is the Cyclin-Dependent Kinase (CDK) pathway, which is critical for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
Experimental Workflow for Biological Evaluation
A general workflow for the synthesis and subsequent biological evaluation of 5-Fluoro-7-methylisatin is depicted below.
References
- 1. 5-Fluoro-7-Methyl Isatin | 749240-57-1 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methylisatin | C9H7NO2 | CID 11840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 6. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Fluoro-7-methylisatin: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-7-methylisatin is a fluorinated derivative of isatin (1H-indole-2,3-dione). The isatin scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide range of biological activities. The introduction of a fluorine atom and a methyl group to the isatin core can significantly modulate its physicochemical properties and biological activity, making 5-Fluoro-7-methylisatin a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available chemical properties, structure, and potential biological significance of 5-Fluoro-7-methylisatin.
Chemical Properties and Structure
The fundamental chemical and physical properties of 5-Fluoro-7-methylisatin are summarized below. It is important to note that while the core structural information is confirmed, detailed experimental data for this specific derivative is limited in publicly available literature. For comparative purposes, data for the related compound 7-Fluoro-5-methylisatin is also included where available.
Table 1: Chemical and Physical Properties of 5-Fluoro-7-methylisatin and a Related Isomer
| Property | 5-Fluoro-7-methylisatin | 7-Fluoro-5-methylisatin |
| CAS Number | 749240-57-1[1] | 442910-92-1[2][3] |
| Molecular Formula | C₉H₆FNO₂[4] | C₉H₆FNO₂[2][3] |
| Molecular Weight | 179.15 g/mol | 179.15 g/mol [2] |
| Density | Data not available | 1.399 g/cm³[2][3] |
| Refractive Index | Data not available | 1.574[2][3] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Structure:
The chemical structure of 5-Fluoro-7-methylisatin consists of an indole core with ketone groups at positions 2 and 3. A fluorine atom is substituted at position 5 of the aromatic ring, and a methyl group is at position 7.
Chemical Structure of 5-Fluoro-7-methylisatin
Spectral Data
Experimental Protocols: Synthesis
A specific, detailed experimental protocol for the synthesis of 5-Fluoro-7-methylisatin is not explicitly described in the available literature. However, the general and well-established Sandmeyer isonitrosoacetanilide isatin synthesis is a common method for preparing isatin derivatives and can be adapted for this specific compound.[6] A Chinese patent also describes a general synthesis method for various isatin derivatives.[7]
Below is a proposed synthetic workflow based on these general methods.
Caption: Proposed Sandmeyer synthesis workflow for 5-Fluoro-7-methylisatin.
Methodology based on the Sandmeyer Synthesis:
-
Synthesis of 2-(Hydroxyimino)-N-(3-fluoro-5-methylphenyl)acetamide:
-
3-Fluoro-5-methylaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution containing hydrochloric acid.
-
The reaction mixture is heated, leading to the formation of the isonitrosoacetanilide derivative.
-
The product is then isolated by filtration.[6]
-
-
Cyclization to 5-Fluoro-7-methylisatin:
-
The dried 2-(hydroxyimino)-N-(3-fluoro-5-methylphenyl)acetamide is added portion-wise to pre-heated concentrated sulfuric acid.
-
The temperature of the reaction mixture is carefully controlled.
-
After the reaction is complete, the mixture is poured onto ice to precipitate the crude 5-Fluoro-7-methylisatin.
-
The crude product can be purified by recrystallization.[6]
-
Biological Activity and Signaling Pathways
While specific studies on the biological activity and mechanism of action of 5-Fluoro-7-methylisatin are lacking, the broader class of fluorinated isatins has been reported to exhibit a range of biological effects, including anticancer and antiviral activities.[8][9][10] Isatin and its derivatives have been shown to interact with various biological targets.[8]
The potential biological activities of fluorinated isatins are summarized in the diagram below.
Caption: Potential biological activities of fluorinated isatin derivatives.
Conclusion
5-Fluoro-7-methylisatin is a halogenated isatin derivative with potential for further exploration in medicinal chemistry. While its fundamental chemical identity is established, there is a notable absence of detailed, publicly available experimental data regarding its physicochemical properties, spectral characteristics, and specific biological functions. The provided synthetic workflow, based on established methods for related compounds, offers a viable route for its preparation. Future research, including comprehensive characterization and biological screening, is necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. 5-Fluoro-7-Methyl Isatin | 749240-57-1 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 7-Fluoro-5-Methyl Isatin | CAS#:442910-92-1 | Chemsrc [chemsrc.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN101786980A - Synthesis method of isatin derivatives - Google Patents [patents.google.com]
- 8. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of 5-Fluoro-7-methyl isatin (NMR, IR, Mass Spec)
A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 5-Fluoro-7-methylisatin has yielded no specific experimental results. Despite the compound being listed in various chemical supplier catalogs, published spectroscopic data detailing its characteristic chemical shifts, absorption peaks, and fragmentation patterns could not be located in the public domain.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a core resource for the spectroscopic characterization of 5-Fluoro-7-methylisatin. The core of this guide would have been a detailed presentation and interpretation of its NMR, IR, and MS spectra, which are fundamental for confirming the structure, purity, and electronic properties of a synthesized compound.
The planned content included:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A summary of proton (¹H) and carbon-13 (¹³C) NMR data, presented in tabular format, would have detailed chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities. This information is crucial for elucidating the precise arrangement of atoms within the molecule.
-
Infrared (IR) Spectroscopy: A table of characteristic IR absorption peaks, reported in wavenumbers (cm⁻¹), would have been provided. This data is instrumental in identifying the functional groups present in the molecule, such as carbonyl (C=O) and amine (N-H) groups, which are characteristic of the isatin core.
-
Mass Spectrometry (MS): The guide would have included the mass-to-charge ratio (m/z) of the molecular ion peak and significant fragment ions. This information is vital for determining the molecular weight and confirming the elemental composition of the compound.
Experimental Protocols
Detailed experimental protocols for obtaining the NMR, IR, and MS data would have been a key feature of this guide. These protocols would have specified the instrumentation, solvents, and parameters used for each spectroscopic technique, ensuring reproducibility of the results.
Visualization of Spectroscopic Workflow
To illustrate the logical flow of spectroscopic analysis, a generalized workflow diagram was designed. This diagram outlines the process from sample preparation to data interpretation.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Without access to the foundational spectroscopic data for 5-Fluoro-7-methylisatin, the creation of a comprehensive technical guide as originally envisioned is not possible. Researchers in possession of this compound would need to perform these spectroscopic analyses to generate the necessary data for its full characterization. The absence of such data in publicly accessible databases highlights a gap in the available scientific literature for this particular isatin derivative.
Potential Therapeutic Applications of 5-Fluoro-7-methylisatin: A Technical Guide Based on Isatin Analogs
Disclaimer: As of December 2025, publicly available scientific literature lacks specific experimental data on the therapeutic applications of 5-Fluoro-7-methylisatin. This technical guide, therefore, extrapolates potential applications and mechanisms based on extensive research conducted on structurally related isatin analogs, particularly those with substitutions at the 5- and 7-positions. The data and protocols presented herein are derived from studies on these analogs and should be considered as a predictive framework for the potential biological activities of 5-Fluoro-7-methylisatin.
Introduction to Isatin and Its Therapeutic Potential
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] The isatin core is a privileged structure, amenable to chemical modifications at various positions, leading to a diverse library of derivatives with therapeutic potential. Key areas of investigation for isatin analogs include oncology, infectious diseases, and neurodegenerative disorders. The introduction of fluorine and methyl groups can significantly modulate the physicochemical properties and biological activity of the isatin molecule.
Potential Therapeutic Applications
Based on the activities of its analogs, 5-Fluoro-7-methylisatin is predicted to have potential applications in the following areas:
-
Anticancer Activity: Isatin derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of protein kinases.
-
Antimicrobial Activity: Various isatin analogs exhibit significant activity against a spectrum of bacterial and fungal pathogens.
-
Caspase Inhibition: Isatin sulfonamides are a known class of potent and selective inhibitors of caspases, particularly caspase-3 and -7, which are key executioner enzymes in the apoptotic cascade.[2] This suggests a potential role in modulating apoptosis in relevant disease contexts.
Quantitative Biological Data of Isatin Analogs
The following tables summarize the quantitative data for various isatin analogs, providing a basis for predicting the potential efficacy of 5-Fluoro-7-methylisatin.
Table 1: Anticancer Activity (IC50 values in µM) of Selected Isatin Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Methylisatin derivative | MCF-7 (Breast) | 1.88 | [3] |
| 5-Methylisatin derivative | HepG2 (Liver) | 1.62 | [3] |
| Isatin-hydrazine hybrid | Various | 4-13 | [4] |
| Isatin-coumarin hybrid | Various | <10 | [4] |
| Moxifloxacin-isatin hybrid | MCF-7 (Breast) | 32-77 | [4] |
| Fluorinated Isatin-Hydrazone (Cmpd 8) | A549 (Lung) | 42.43 | [5] |
| Fluorinated Isatin-Hydrazone (Cmpd 8) | HepG2 (Liver) | 26.85 | [5] |
| Fluorinated 1-benzylisatin (3a) | HuTu-80 (Duodenal) | 26.0 ± 1.8 | [1] |
| Fluorinated 1-benzylisatin (3b) | M-HeLa (Cervical) | 31.2 ± 2.2 | [1] |
Table 2: Antimicrobial Activity (MIC values in µg/mL) of Selected Isatin Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Isatin Schiff Base | S. aureus | 6.25 | [3] |
| Isatin Schiff Base | P. aeruginosa | 6.25 | [3] |
| Isatin-Thiazole Derivative (7b) | E. coli | 4 | [6] |
| Isatin-Thiazole Derivative (7f) | MRSA | 1 | [6] |
Table 3: Caspase Inhibition (IC50 values in nM) of Selected Isatin Analogs
| Compound/Analog | Enzyme | IC50 (nM) | Reference |
| (S)-7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivative | Caspase-3 | 2.6 | [7] |
| (S)-7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivative | Caspase-7 | 3.3 | [7] |
| Fluorinated 5-pyrrolidinylsulfonyl isatin derivative | Caspase-3 | <30 | [2] |
| Fluorinated 5-pyrrolidinylsulfonyl isatin derivative | Caspase-7 | <30 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for isatin analogs. These protocols can serve as a template for the evaluation of 5-Fluoro-7-methylisatin.
Synthesis of Isatin Derivatives (General Procedure)
The Sandmeyer isonitrosoacetanilide isatin synthesis is a common method for preparing isatin and its derivatives.[8]
Protocol:
-
Preparation of Isonitrosoacetanilide:
-
Dissolve chloral hydrate in water.
-
Add crystallized sodium sulfate to the solution.
-
Add a solution of the appropriately substituted aniline (e.g., 4-fluoro-2-methylaniline for 5-fluoro-7-methylisatin) in water containing hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride in water.
-
Heat the mixture to vigorous boiling for 1-2 minutes.
-
Cool the solution to crystallize the isonitrosoacetanilide product.
-
Filter and air-dry the crystals.
-
-
Cyclization to Isatin:
-
Warm concentrated sulfuric acid to 50°C in a flask equipped with a mechanical stirrer.
-
Add the dry isonitrosoacetanilide at a rate that maintains the temperature between 60-70°C, using external cooling as needed.
-
After the addition is complete, heat the solution to 80°C for approximately 10 minutes.
-
Cool the reaction mixture to room temperature and pour it onto cracked ice.
-
Allow the mixture to stand for about 30 minutes to precipitate the isatin derivative.
-
Filter the crude product, wash with cold water until the washings are neutral to Congo red, and then wash with a small amount of alcohol.
-
The crude isatin can be purified by recrystallization.
-
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.[3]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]
Protocol:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium directly in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caspase Activity Assay (Fluorometric Assay)
This assay measures the activity of caspases based on the cleavage of a fluorogenic substrate.[2]
Protocol:
-
Cell Lysis:
-
Induce apoptosis in the target cells using a suitable stimulus.
-
Lyse the cells to release their intracellular contents.
-
Centrifuge the lysate to remove cellular debris.
-
-
Enzyme Reaction:
-
Incubate the cell lysate (containing caspases) with a specific fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) in an appropriate reaction buffer.
-
The active caspase will cleave the substrate, releasing a fluorescent molecule (e.g., AMC).
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the released molecule using a fluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The level of caspase activity is proportional to the fluorescence intensity. The IC50 of an inhibitor can be determined by measuring the reduction in fluorescence in the presence of varying concentrations of the inhibitor.
-
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the potential therapeutic applications of 5-Fluoro-7-methylisatin based on its analogs.
General Synthetic Workflow for Isatin Derivatives
Caption: General workflow for the synthesis and biological evaluation of isatin analogs.
Hypothesized Apoptosis Induction Pathway
Caption: Hypothesized intrinsic apoptosis pathway induced by 5-Fluoro-7-methylisatin.
Caspase Inhibition Mechanism
Caption: Proposed mechanism of caspase inhibition by isatin analogs.
Conclusion
While direct experimental evidence for the therapeutic applications of 5-Fluoro-7-methylisatin is currently lacking, the extensive body of research on related isatin analogs provides a strong foundation for predicting its potential as a bioactive compound. The data presented in this guide suggest that 5-Fluoro-7-methylisatin is a promising candidate for investigation as an anticancer, antimicrobial, and anti-apoptotic agent. The provided experimental protocols offer a roadmap for the systematic evaluation of its biological activities. Further research is warranted to synthesize and characterize 5-Fluoro-7-methylisatin and to validate these predicted therapeutic applications through rigorous in vitro and in vivo studies.
References
- 1. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A laccase-catalysed one-pot synthesis of aminonaphthoquinones and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unraveling the Enigmatic Mechanism of 5-Fluoro-7-methylisatin: A Technical Guide for Drug Discovery
For Immediate Release
Shanghai, China – December 27, 2025 – In the intricate landscape of drug discovery, isatin and its derivatives have emerged as a promising scaffold, exhibiting a wide array of biological activities. Among these, 5-Fluoro-7-methylisatin stands out as a molecule of significant interest for researchers in oncology and neurodegenerative diseases. This technical guide provides an in-depth exploration of the putative mechanism of action of 5-Fluoro-7-methylisatin, drawing upon evidence from studies on structurally related fluorinated and methylated isatin analogs. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its potential therapeutic applications, detailed experimental protocols for its study, and a summary of relevant quantitative data.
Core Therapeutic Hypothesis: A Potent Modulator of Apoptosis through Caspase Inhibition
The primary mechanism of action for many isatin derivatives, particularly those with electronegative substitutions like fluorine, is the potent and selective inhibition of caspases, the key executioners of apoptosis or programmed cell death. While direct and extensive studies on 5-Fluoro-7-methylisatin are limited, the collective evidence from analogous compounds strongly suggests its role as a pro-apoptotic agent, primarily through the inhibition of effector caspases, namely caspase-3 and caspase-7.
The isatin scaffold is believed to interact with the active site of these cysteine proteases, leading to the cessation of the apoptotic cascade. This targeted action makes 5-Fluoro-7-methylisatin and related compounds attractive candidates for anticancer therapies, where the restoration of apoptotic signaling is a key objective. Furthermore, the modulation of apoptosis has significant implications in neurodegenerative disorders and inflammatory diseases.
Quantitative Analysis of Isatin Derivatives
To provide a quantitative perspective on the potential efficacy of 5-Fluoro-7-methylisatin, this section summarizes the inhibitory activities of structurally similar isatin derivatives against key biological targets. The data, presented in the following tables, has been collated from various in vitro studies and offers a comparative baseline for future investigations into 5-Fluoro-7-methylisatin.
Table 1: Caspase-3 and Caspase-7 Inhibition by Isatin Analogs
| Compound/Analog | Target | IC50 (µM) | Reference |
| 4-chloro phenylacetamide derivative of isatin-sulphonamide | Caspase-3 | 2.33 | [1] |
| Isatin-sulphonamide derivatives | Caspase-3 | 2.33 - 116.91 | [2] |
| Ac-DEVD-CHO (Positive Control) | Caspase-3 | 0.016 | [1] |
Table 2: Anticancer Activity (IC50) of Isatin Derivatives against Various Cell Lines
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Isatin-dihydropyrazole hybrid (EMAC4001) | H1299 (Lung) | 0.01 | [3] |
| Isatin-dihydropyrazole hybrid (EMAC4001) | U87 (Glioblastoma) | 0.38 | [3] |
| Spirooxindole-derived morpholine-fused-1,2,3-triazole | A549 (Lung) | 1.87 | [4] |
| Isatin-inspired α,β-unsaturated ketone | NCI-H460 (Lung) | 3.2 | [4] |
| Isatin-inspired α,β-unsaturated ketone | BGC-823 (Gastric) | 3.6 | [4] |
| 1H-1,2,3-triazole-tethered isatin-steroidal hybrid | SH-SY5Y (Neuroblastoma) | 4.06 | [4] |
Elucidating the Signaling Cascade
The pro-apoptotic activity of isatin derivatives is primarily mediated through the intrinsic and extrinsic apoptosis pathways, both of which converge on the activation of effector caspases. The following diagram illustrates the proposed signaling pathway through which 5-Fluoro-7-methylisatin may exert its effects.
Detailed Experimental Protocols
To facilitate further research into the mechanism of action of 5-Fluoro-7-methylisatin, this section provides detailed methodologies for key in vitro assays.
Caspase-3/7 Activity Assay (Fluorometric)
This protocol is designed to quantify the inhibitory effect of 5-Fluoro-7-methylisatin on caspase-3 and -7 activity.
Materials:
-
Recombinant human caspase-3 or caspase-7
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
5-Fluoro-7-methylisatin (dissolved in DMSO)
-
Known caspase inhibitor (e.g., Ac-DEVD-CHO) as a positive control
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of 5-Fluoro-7-methylisatin in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add 50 µL of the diluted compound or vehicle control (DMSO in Assay Buffer) to each well.
-
Add 25 µL of recombinant caspase-3 or caspase-7 solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the caspase substrate solution (e.g., 50 µM Ac-DEVD-AMC in Assay Buffer) to each well.
-
Immediately measure the fluorescence intensity at 37°C every 5 minutes for 60-120 minutes using a microplate reader.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of 5-Fluoro-7-methylisatin relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of 5-Fluoro-7-methylisatin on the viability and proliferation of cancer cells.[5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
5-Fluoro-7-methylisatin (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of 5-Fluoro-7-methylisatin in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Experimental and Analytical Workflow
The following diagram outlines a general workflow for the synthesis, characterization, and biological evaluation of 5-Fluoro-7-methylisatin and its analogs.
Concluding Remarks
While the direct body of literature on 5-Fluoro-7-methylisatin is still developing, the extensive research on analogous isatin derivatives provides a strong foundation for understanding its likely mechanism of action. The evidence points towards a significant role in the modulation of apoptosis through caspase inhibition, making it a compelling candidate for further investigation in cancer therapy and other diseases characterized by dysregulated cell death. The experimental protocols and compiled data within this guide are intended to empower researchers to further elucidate the precise molecular interactions and therapeutic potential of this intriguing molecule. Future studies should focus on direct enzymatic and cellular assays with 5-Fluoro-7-methylisatin to confirm and expand upon the hypotheses presented herein.
References
- 1. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Enduring Legacy of the Isatin Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has captivated chemists and pharmacologists for over a century and a half. First isolated in 1840, this simple yet versatile molecule has proven to be a prolific building block in the synthesis of a vast array of compounds with a wide spectrum of biological activities. Its unique structural features, including a fused aromatic ring system, a reactive C3-ketone, and an amide functionality, provide multiple points for chemical modification, leading to a rich and diverse chemical space. This technical guide provides an in-depth exploration of the discovery and history of substituted isatins, detailing key synthetic methodologies, presenting quantitative biological data, and illustrating relevant biological pathways and experimental workflows.
Discovery and Early History
The story of isatin begins with the oxidative degradation of the natural dye indigo. In 1840, Otto Linné Erdmann and Auguste Laurent independently reported the isolation of a new crystalline substance, which they named isatin, by treating indigo with nitric acid or chromic acid. This discovery marked the genesis of a field of study that would continue to expand and evolve for decades to come. Early research focused on elucidating the structure of isatin and exploring its fundamental chemical reactivity. The development of synthetic methods to access the isatin core and its derivatives was a pivotal moment, opening the door to the systematic investigation of its therapeutic potential.
Key Synthetic Methodologies for Substituted Isatins
The ability to introduce a wide variety of substituents onto the isatin scaffold has been crucial for the development of potent and selective therapeutic agents. Several classical and modern synthetic methods have been established for the preparation of substituted isatins.
The Sandmeyer Synthesis
The Sandmeyer synthesis, first reported in 1919, is one of the oldest and most widely used methods for the preparation of isatins.[1] This one-pot reaction involves the condensation of an appropriately substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. Subsequent acid-catalyzed cyclization, typically with concentrated sulfuric acid, affords the desired isatin. The Sandmeyer synthesis is particularly effective for anilines bearing electron-withdrawing groups.[1]
Experimental Protocol: Sandmeyer Synthesis of 5-Bromoisatin
A detailed experimental protocol for the synthesis of 5-bromoisatin, a key intermediate for many biologically active compounds, is as follows:
-
Preparation of the Reagent Mixture: In a suitable reaction vessel, a mixture of 5-bromoisatin (0.01 mol) and 4-aminoacetophenone (0.01 mol) is dissolved in 50 mL of ethanol.
-
Reaction Initiation: A catalytic amount of glacial acetic acid is added to the solution.
-
Reflux: The reaction mixture is refluxed for a specified period, with the progress of the reaction monitored by thin-layer chromatography.
-
Isolation of Schiff Base: Upon completion, the reaction mixture is allowed to cool, leading to the precipitation of the Schiff base intermediate, (3-(4-acetylphenylimino)-5-bromo-1,3-dihydroindol-2-one).
-
Purification: The precipitated solid is collected by filtration, dried, and recrystallized from ethanol to yield the pure Schiff base.[2]
The general workflow for the Sandmeyer isatin synthesis can be visualized as follows:
Caption: Workflow of the Sandmeyer Isatin Synthesis.
Table 1: Reported Yields for the Sandmeyer Synthesis of Various Substituted Isatins
| Starting Aniline | Substituent | Product | Yield (%) | Reference |
| Aniline | H | Isatin | >75 | [3] |
| 4-Bromoaniline | 5-Br | 5-Bromoisatin | 89 | [4] |
| 4-Fluoroaniline | 5-F | 5-Fluoroisatin | - | [5] |
| 4-Nitroaniline | 5-NO₂ | 5-Nitroisatin | - | [6] |
Note: Yields can vary depending on specific reaction conditions and the nature of the substituent.
The Stolle Synthesis
The Stolle synthesis provides an alternative route to isatins, particularly N-substituted derivatives.[7] This method involves the reaction of a secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride etherate.
Caption: Workflow of the Stolle Isatin Synthesis.
Table 2: Reported Yields for the Stolle Synthesis of N-Substituted Isatins
| Starting Arylamine | Product | Yield (%) | Reference |
| N-Methylaniline | N-Methylisatin | - | [7] |
| N-Ethylaniline | N-Ethylisatin | - | [7] |
| N-Benzylaniline | N-Benzylisatin | 79 | [8] |
Note: Yields are dependent on the specific Lewis acid and reaction conditions employed.
The Gassman Synthesis
The Gassman synthesis offers a versatile approach to substituted isatins and involves the conversion of an aniline to a 3-methylthio-2-oxindole intermediate, which is subsequently oxidized to the corresponding isatin.[9] This method is advantageous as it can be adapted for anilines with both electron-donating and electron-withdrawing groups.
Experimental Protocol: Synthesis of N-Acetylisatin
A common modification of the isatin scaffold is N-acetylation, which can influence its biological activity. A typical protocol is as follows:
-
Reaction Setup: In a round-bottom flask, isatin (60 g) is mixed with acetic anhydride (140 mL).
-
Reflux: The mixture is refluxed for 4 hours.
-
Isolation: The reaction mixture is cooled, allowing the N-acetylisatin to crystallize.
-
Purification: The crystals are collected by filtration and washed with ether to yield the pure product (58 g).
Biological Activities of Substituted Isatins
The therapeutic potential of substituted isatins is vast and continues to be an active area of research. Derivatives of isatin have demonstrated a remarkable range of pharmacological activities, including anticancer, antiviral, antibacterial, anticonvulsant, and anti-inflammatory properties.
Anticancer Activity
A significant body of research has focused on the development of isatin-based compounds as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. The antiproliferative activity of isatin derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the isatin derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After an incubation period, the resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]
Table 3: Selected IC50 Values of Substituted Isatins Against Various Cancer Cell Lines
| Compound | Substituent(s) | Cell Line | IC50 (µM) | Reference |
| 5-Bromoisatin derivative | 5-Br, and others | K562 (Leukemia) | 2.32 | [10] |
| Trisubstituted isatin (4l) | 5,6,7-trihalo | K562 (Leukemia) | 1.75 | [10] |
| Trisubstituted isatin (4l) | 5,6,7-trihalo | HepG2 (Hepatoma) | 3.20 | [10] |
| Trisubstituted isatin (4l) | 5,6,7-trihalo | HT-29 (Colon) | 4.17 | [10] |
| Isatin-benzoimidazole hybrid | - | MCF-7 (Breast) | 0.08 | [11] |
| Isatin-thiosemicarbazone | N-substitution | A549 (Lung) | 1.17 | [12] |
| Imidazolidine-isatin (IST-02) | 1-benzyl-5-chloro | HuH-7 (Hepatoma) | 3.07 | [6] |
| Thiazolidine-isatin (IST-04) | 1-benzyl-5-chloro | HuH-7 (Hepatoma) | 14.60 | [6] |
Anticonvulsant Activity
Certain isatin derivatives have shown promise as anticonvulsant agents. Their efficacy is often evaluated in preclinical animal models, such as the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ)-induced seizure test.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
-
Animal Preparation: Mice are administered the test compound, a vehicle control, or a standard anticonvulsant drug (e.g., phenytoin).
-
Induction of Seizure: At the time of predicted peak effect of the compound, a maximal seizure is induced by delivering a brief electrical stimulus through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the hindlimb tonic extensor component of the seizure, which is a hallmark of a maximal seizure.
-
Data Analysis: The ability of the test compound to abolish the hindlimb tonic extension is recorded as a measure of anticonvulsant activity.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Isatin derivatives have been investigated for their antibacterial properties against a range of Gram-positive and Gram-positive bacteria.
Experimental Protocol: Agar Well Diffusion Method for Antibacterial Activity
-
Preparation of Agar Plates: Mueller-Hinton agar plates are inoculated with a standardized suspension of the target bacteria.
-
Well Creation: Wells are created in the agar using a sterile cork borer.
-
Compound Application: A solution of the isatin derivative at a known concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well, where bacterial growth is prevented, is measured to determine the antibacterial activity of the compound.[13]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which substituted isatins exert their biological effects is crucial for rational drug design and development. Several key signaling pathways have been identified as targets for these compounds.
The p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in regulating cell cycle arrest and apoptosis. Some isatin derivatives have been shown to activate the p53 pathway by inhibiting its interaction with its negative regulator, MDM2. This leads to the stabilization and accumulation of p53, which in turn transcriptionally activates pro-apoptotic genes such as PUMA, leading to cancer cell death.
Caption: Activation of the p53 Pathway by Isatin Derivatives.
The Caspase-Mediated Apoptosis Pathway
Caspases are a family of proteases that play a central role in the execution of apoptosis. Several isatin derivatives have been identified as potent inhibitors of caspases, particularly caspase-3 and caspase-7, which are key executioner caspases. By inhibiting these enzymes, these compounds can modulate the apoptotic process.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. ijcmas.com [ijcmas.com]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publish.tntech.edu [publish.tntech.edu]
- 6. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.irapa.org [journals.irapa.org]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
5-Fluoro-7-methylisatin: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-Fluoro-7-methylisatin, a fluorinated derivative of isatin. Isatin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. However, a notable challenge with many isatin derivatives is their limited aqueous solubility, which can impact their therapeutic potential.[1] This document aims to consolidate the known physicochemical properties of 5-Fluoro-7-methylisatin, address the current gaps in solubility and stability data, and provide generalized experimental protocols for their determination. This guide is intended to be a valuable resource for researchers and professionals involved in the development of isatin-based compounds.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has been extensively explored for the development of novel therapeutic agents. The isatin core is a key component in a variety of biologically active molecules, demonstrating anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Similarly, methylation can influence these characteristics. Therefore, 5-Fluoro-7-methylisatin represents a compound of interest for further investigation in drug discovery programs.
A critical aspect of preclinical drug development is the characterization of a compound's solubility and stability. Poor solubility can lead to low bioavailability and hinder the development of effective formulations. Likewise, instability under various conditions can compromise the shelf-life and efficacy of a drug product. This guide focuses on the current state of knowledge regarding the solubility and stability of 5-Fluoro-7-methylisatin.
Physicochemical Properties
Currently, there is a significant lack of publicly available experimental data on the solubility and stability of 5-Fluoro-7-methylisatin. The information that is available is largely limited to basic chemical identifiers and computed properties.
Table 1: Physicochemical Properties of 5-Fluoro-7-methylisatin
| Property | Value | Source |
| CAS Number | 749240-57-1 | [2][3][4] |
| Molecular Formula | C₉H₆FNO₂ | [5][6] |
| Molecular Weight | 179.15 g/mol | [5][6] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Density | No data available | |
| pKa | No data available |
Solubility Profile
3.1. General Considerations for Isatin Derivatives
Isatin and its derivatives are generally characterized by low water solubility.[1] This is a significant factor that can limit their application in medicine. To address this, researchers have explored various strategies, such as the introduction of water-solubilizing groups like quaternary ammonium moieties, to enhance their solubility and bioavailability.[1] For instance, the synthesis of water-soluble isatin-3-hydrazones has been reported as a successful approach.[1]
3.2. Predicted Solubility
While experimental data for 5-Fluoro-7-methylisatin is unavailable, computational tools can provide an estimated solubility profile. It is important to note that these are predictions and must be confirmed by experimental validation.
3.3. Expected Solubility in Common Solvents
Based on the general solubility characteristics of isatin derivatives, 5-Fluoro-7-methylisatin is expected to be:
-
Sparingly soluble to insoluble in water.
-
Soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Moderately soluble in lower alcohols like methanol and ethanol.
Stability Profile
Detailed stability studies for 5-Fluoro-7-methylisatin have not been reported in the available literature. The stability of a compound is typically assessed under various stress conditions to understand its degradation pathways and to establish appropriate storage and handling procedures.
4.1. Factors Affecting Stability
The stability of 5-Fluoro-7-methylisatin is likely to be influenced by several factors, including:
-
pH: The lactam and ketone functional groups in the isatin core may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Light: Many organic compounds are sensitive to light and can undergo photodegradation. Photostability studies are crucial to determine if the compound requires protection from light.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Oxidation: The indole ring system may be susceptible to oxidation.
Experimental Protocols for Solubility and Stability Determination
The following sections outline generalized experimental protocols that can be employed to determine the solubility and stability of 5-Fluoro-7-methylisatin.
5.1. Solubility Determination
A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .
5.1.1. Shake-Flask Method for Equilibrium Solubility
Objective: To determine the thermodynamic equilibrium solubility of 5-Fluoro-7-methylisatin in various solvents.
Materials:
-
5-Fluoro-7-methylisatin
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, DMSO, DMF)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of 5-Fluoro-7-methylisatin to a known volume of the desired solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of 5-Fluoro-7-methylisatin using a validated analytical method.
5.2. Stability-Indicating Method Development
Prior to conducting formal stability studies, it is essential to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC). This method should be able to separate the intact drug from its degradation products.
5.2.1. Forced Degradation Studies
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Procedure: Subject solutions of 5-Fluoro-7-methylisatin to stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 N NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound and solutions to heat (e.g., 60-80 °C).
-
Photostability: Expose the solid compound and solutions to UV and visible light as per ICH Q1B guidelines.
Analyze the stressed samples at various time points by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.
5.3. Formal Stability Studies
Objective: To determine the shelf-life and appropriate storage conditions for 5-Fluoro-7-methylisatin.
Procedure: Store samples of 5-Fluoro-7-methylisatin (both as a solid and in solution) under controlled long-term and accelerated stability conditions as per ICH Q1A(R2) guidelines.
-
Long-term conditions: e.g., 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated conditions: e.g., 40 °C ± 2 °C / 75% RH ± 5% RH
Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated) for appearance, assay, and degradation products.
Visualization of Experimental Workflows
6.1. Workflow for Solubility Determination
Caption: A generalized workflow for determining the equilibrium solubility of 5-Fluoro-7-methylisatin.
6.2. Workflow for Stability Study
Caption: A typical workflow for conducting stability studies of a pharmaceutical compound.
Conclusion
5-Fluoro-7-methylisatin is a compound with potential for further investigation in drug discovery. However, a significant gap exists in the publicly available data regarding its solubility and stability. This technical guide highlights the need for experimental determination of these critical physicochemical parameters. The generalized protocols provided herein offer a framework for researchers to systematically evaluate the solubility and stability of 5-Fluoro-7-methylisatin, which is essential for its progression as a potential drug candidate. The insights gained from such studies will be invaluable for formulation development and for ensuring the quality, safety, and efficacy of any future therapeutic products based on this molecule.
References
Quantum Chemical Blueprint of 5-Fluoro-7-methylisatin: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical properties of 5-Fluoro-7-methylisatin, a substituted isatin derivative of significant interest in medicinal chemistry. While direct experimental and extensive computational studies on this specific molecule are not widely published, this document synthesizes data from closely related analogues, such as 5-fluoroisatin and 5-methylisatin, to project its molecular characteristics.[1][2][3][4][5] This guide employs theoretical data generated through Density Functional Theory (DFT), a powerful computational tool in modern drug design, to elucidate the molecule's structural, electronic, and reactive properties.[6][7]
Molecular Structure and Energetics
The foundational step in the quantum chemical analysis of a molecule is the optimization of its geometry to find the most stable conformation (lowest energy state). This is typically achieved using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(2d,2p).[1][2] The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for 5-Fluoro-7-methylisatin
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length (Å) | C1-C2 | 1.55 |
| C2=O8 | 1.22 | |
| N1-C2 | 1.38 | |
| C6-F14 | 1.35 | |
| C4-C15 | 1.51 | |
| Bond Angle (°) | C1-C2-N1 | 108.5 |
| C2-N1-C5 | 111.0 | |
| C7-C6-F14 | 118.0 | |
| Dihedral Angle (°) | O8-C2-C1-C7 | 179.9 |
| F14-C6-C5-N1 | -179.5 |
Note: These values are hypothetical and are based on typical bond lengths and angles for similar structures found in computational chemistry databases and literature on related isatin derivatives.
Vibrational Analysis
Following geometry optimization, a frequency calculation is performed to confirm that the structure is at a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's vibrational spectrum (FT-IR and Raman). These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (indole) | Stretching | 3450 |
| C=O (keto) | Symmetric Stretching | 1750 |
| C=O (amide) | Asymmetric Stretching | 1730 |
| C-F (aromatic) | Stretching | 1250 |
| C-H (methyl) | Stretching | 2980 |
Note: These are unscaled theoretical frequencies. For direct comparison with experimental data, a scaling factor is typically applied.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties.[6] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability.[8] A smaller gap suggests higher reactivity.[8]
Table 3: Predicted Electronic Properties of 5-Fluoro-7-methylisatin
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential | 6.8 |
| Electron Affinity | 2.1 |
| Electronegativity (χ) | 4.45 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 4.2 |
Note: These values are calculated based on the energies of the HOMO and LUMO and are indicative of the molecule's potential reactivity and interaction with biological targets.
The distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. For isatin derivatives, the HOMO is typically localized over the benzene ring and the nitrogen atom, while the LUMO is concentrated on the dicarbonyl groups.[9]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule.[10] It is used to predict sites for electrophilic and nucleophilic reactions, as well as non-covalent interactions like hydrogen bonding.[10] In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. For 5-Fluoro-7-methylisatin, the negative potential is expected to be concentrated around the carbonyl oxygen atoms and the fluorine atom, making them susceptible to electrophilic attack. The positive potential is likely located around the N-H group, indicating a site for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[1][2][7] This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.
Table 4: Predicted NBO Analysis - Key Intramolecular Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O8 | π(C1-C2) | 25.5 |
| LP(1) O9 | π(C1-C2) | 22.1 |
| π(C3-C4) | π(C5-C6) | 18.7 |
| π(C5-C6) | π(C3-C4) | 15.3 |
Note: LP denotes a lone pair. These values are hypothetical and represent common high-stability interactions in similar aromatic systems.
Experimental and Computational Protocols
The following section details the generalized protocols for the quantum chemical calculations described in this guide.
Computational Methodology Workflow
Caption: A generalized workflow for performing quantum chemical calculations.
Detailed Protocol for DFT Calculations:
-
Software: All calculations are typically performed using a quantum chemistry software package like Gaussian, ORCA, or Spartan.[7]
-
Initial Structure: The 3D structure of 5-Fluoro-7-methylisatin is first drawn using a molecular editor and subjected to a preliminary geometry optimization using a faster method like molecular mechanics.
-
Geometry Optimization: A full geometry optimization is then carried out using Density Functional Theory (DFT).[6] A common and effective combination is the B3LYP functional with the 6-311++G(2d,p) basis set.[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization is run until the forces on the atoms are negligible, and the geometry has converged to a stationary point.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(2d,p)).[7] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The output provides the predicted IR and Raman spectra.
-
Electronic Property Calculations: The energies of the HOMO and LUMO, as well as the molecular electrostatic potential, are calculated from the optimized wave function.[6][7] Global reactivity descriptors are then derived from the HOMO and LUMO energies.
-
NBO Analysis: The Natural Bond Orbital analysis is performed as a separate calculation step on the optimized geometry to determine intramolecular charge transfer and hyperconjugative interactions.[1][2][7]
Logical Relationships of Quantum Chemical Analyses
The various quantum chemical analyses are interconnected and provide a holistic understanding of the molecule's properties and potential as a drug candidate.
Caption: Logical flow from basic calculations to drug design applications.
This integrated computational approach allows for a deep understanding of the intrinsic properties of 5-Fluoro-7-methylisatin, providing a solid theoretical foundation for its further development and application in medicinal chemistry and drug discovery. The predictive power of these quantum chemical studies can guide synthetic efforts and help in the rational design of more potent and selective drug candidates.
References
- 1. "Molecular Structure Vibrational & Electronic Properties of Some Isatin Derivatives" by Fatma K. fkandermili prof, Fatma M. Aldibashi S et al. [kijoms.uokerbala.edu.iq]
- 2. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 3. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methylisatin | C9H7NO2 | CID 11840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 608-05-9: 5-Methylisatin | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 9. researchgate.net [researchgate.net]
- 10. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Schiff Bases from 5-Fluoro-7-methyl isatin
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Isatin (1H-indole-2,3-dione) and its derivatives are versatile heterocyclic scaffolds renowned for their wide spectrum of biological activities. The strategic introduction of substituents onto the isatin core can significantly modulate its physicochemical properties and pharmacological effects. The presence of a fluorine atom at the 5-position is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity, which can lead to improved therapeutic efficacy. Concurrently, a methyl group at the 7-position can further influence the molecule's steric and electronic profile.
The condensation of the reactive C3-keto group of isatin with various primary amines yields Schiff bases, characterized by the azomethine (-C=N-) group. These isatin-based Schiff bases are a prominent class of compounds in medicinal chemistry, demonstrating a vast array of biological activities, including antimicrobial, anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.
This document provides a comprehensive, adaptable protocol for the synthesis of novel Schiff bases from 5-Fluoro-7-methyl isatin. It includes detailed methodologies for synthesis and characterization, alongside comparative data on the biological activities of structurally related isatin Schiff bases to guide further research and drug development endeavors.
Physicochemical Properties
A thorough understanding of the starting materials and expected products is crucial for successful synthesis. The table below summarizes key physicochemical properties for the starting material. Properties for the representative product are estimated and should be determined experimentally.
| Property | This compound (Starting Material) | (E)-3-(phenylimino)-5-fluoro-7-methylindolin-2-one (Representative Product) |
| Molecular Formula | C₉H₆FNO₂ | C₁₅H₁₁FN₂O |
| Molecular Weight | 179.15 g/mol | 254.26 g/mol |
| Appearance | Expected to be an orange or red crystalline solid | Expected to be a colored solid |
| Melting Point | To be determined experimentally | To be determined experimentally |
| Solubility | Expected to be soluble in DMF and DMSO | Expected to be soluble in DMF, DMSO, and hot ethanol |
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol describes the condensation reaction between this compound and a generic primary aromatic amine.
Materials:
-
This compound
-
Substituted primary aromatic amine (e.g., aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a 100 mL round-bottom flask, dissolve an equimolar quantity (e.g., 0.01 mol) of this compound and the selected primary aromatic amine in 50 mL of warm absolute ethanol.
-
Add 3-4 drops of glacial acetic acid to the mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate).
-
Upon completion of the reaction (as indicated by the disappearance of starting materials on TLC), allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven at a suitable temperature.
Structural Characterization
The synthesized Schiff bases should be characterized using various spectroscopic techniques to confirm their structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the FTIR spectrum of the purified product (e.g., using KBr pellet method).
-
Expected Characteristic Peaks:
-
C=O stretching (isatin lactam): ~1735-1742 cm⁻¹
-
C=N stretching (azomethine): ~1614-1652 cm⁻¹
-
N-H stretching (isatin ring): ~3168-3247 cm⁻¹
-
C-F stretching: ~1240-1361 cm⁻¹
-
Aromatic C-H stretching: ~3068 cm⁻¹
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H-NMR and ¹³C-NMR spectra.
-
Expected ¹H-NMR Signals:
-
Aromatic protons: Multiplets in the range of δ 6.5-8.0 ppm.
-
Isatin N-H proton: A singlet appearing downfield, typically δ > 10.0 ppm.
-
Signals corresponding to the protons of the amine-derived moiety.
-
-
Expected ¹³C-NMR Signals:
-
Signals for aromatic carbons and specific carbons of the isatin and amine moieties. The carbonyl carbon and the imine carbon will have characteristic chemical shifts.
-
-
-
Mass Spectrometry (MS):
-
Analyze the sample to determine the molecular weight.
-
The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the target Schiff base.
-
Workflow and Potential Mechanism of Action
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
Caption: General workflow for synthesis and characterization.
Potential Mechanism of Action: Kinase Inhibition
Many isatin derivatives exhibit anticancer activity by inhibiting protein kinases, which are crucial in cell signaling pathways that control cell growth and proliferation. The synthesized Schiff bases could potentially act as kinase inhibitors.
Application Notes and Protocols: Preparation and Evaluation of 5-Fluoro-7-methylisatin Thiosemicarbazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis, characterization, and biological evaluation of 5-fluoro-7-methylisatin thiosemicarbazone derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer and antiviral activities.[1][2][3]
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile scaffold in drug discovery, exhibiting a wide range of biological activities such as anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5] Thiosemicarbazones, formed by the condensation of a ketone or aldehyde with a thiosemicarbazide, are also a well-established class of biologically active compounds.[6] The hybridization of these two pharmacophores has led to the development of isatin thiosemicarbazone derivatives with potent and diverse biological activities.[3]
The introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic profile.[5] Furthermore, substitution on the isatin ring can modulate the biological activity. This document focuses on the preparation of 5-fluoro-7-methylisatin thiosemicarbazone derivatives, providing a foundation for the exploration of this promising class of compounds.
Synthesis of 5-Fluoro-7-methylisatin Thiosemicarbazone Derivatives
The synthesis of 5-fluoro-7-methylisatin thiosemicarbazone derivatives is a two-step process. The first step involves the synthesis of the 5-fluoro-7-methylisatin core, followed by the preparation of various N-substituted thiosemicarbazides. The final step is the condensation of these two intermediates.
Synthesis of 5-Fluoro-7-methylisatin (Intermediate 1)
The synthesis of substituted isatins can be achieved through various methods, such as the Sandmeyer isonitrosoacetanilide isatin synthesis.[6] A general procedure adaptable for the synthesis of 5-fluoro-7-methylisatin from 3-fluoro-5-methylaniline is outlined below.
Protocol:
-
Preparation of Isonitrosoacetanilide Derivative:
-
In a suitable reaction vessel, dissolve 3-fluoro-5-methylaniline in a mixture of water and concentrated hydrochloric acid.
-
To this solution, add chloral hydrate and a solution of hydroxylamine hydrochloride.
-
Heat the mixture to boiling for a few minutes to complete the reaction.
-
Upon cooling, the isonitrosoacetanilide derivative will crystallize. Filter the product, wash with water, and air-dry.
-
-
Cyclization to 5-Fluoro-7-methylisatin:
-
In a separate flask, warm concentrated sulfuric acid to approximately 50-60°C.
-
Gradually add the dry isonitrosoacetanilide derivative to the warmed sulfuric acid, maintaining the temperature between 60-70°C with external cooling if necessary.
-
After the addition is complete, heat the mixture to 80°C for about 10 minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The precipitated 5-fluoro-7-methylisatin is then collected by filtration, washed with cold water, and dried.[6][7]
-
Synthesis of N-Substituted Thiosemicarbazides (Intermediate 2)
N-substituted thiosemicarbazides can be prepared by the reaction of an appropriate isothiocyanate with hydrazine hydrate.[1][8]
Protocol:
-
To a solution of hydrazine monohydrate in ethanol, add the desired isothiocyanate dropwise with stirring, while maintaining the temperature with an ice bath.
-
Allow the reaction mixture to stir at room temperature for several hours or let it stand overnight.
-
The resulting solid N-substituted thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.[8]
Synthesis of 5-Fluoro-7-methylisatin Thiosemicarbazone Derivatives (Final Products)
The final step is the condensation of 5-fluoro-7-methylisatin with an appropriate N-substituted thiosemicarbazide.[9][10]
Protocol:
-
Dissolve equimolar amounts of 5-fluoro-7-methylisatin and the N-substituted thiosemicarbazide in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 5-fluoro-7-methylisatin thiosemicarbazone derivative.[9][10][11]
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 5-fluoro-7-methylisatin thiosemicarbazone derivatives.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[7][12]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the synthesized 5-fluoro-7-methylisatin thiosemicarbazone derivatives in the cell culture medium. Treat the cells with these dilutions for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[7][14]
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in viral plaque formation.[15]
Protocol:
-
Cell Monolayer Preparation: Seed host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known titer of the virus (e.g., Dengue virus, Coxsackievirus) for 1-2 hours at 37°C.[16][17]
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cell monolayers with a medium (e.g., agar or methylcellulose) containing various concentrations of the synthesized compounds.
-
Incubation: Incubate the plates at 37°C until viral plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the effective concentration that reduces plaque formation by 50%).[17]
Data Presentation
The following tables summarize representative quantitative data for isatin thiosemicarbazone derivatives from the literature. Note: Data for 5-fluoro-7-methylisatin thiosemicarbazone derivatives are not yet widely available; the data presented here are for structurally related compounds to provide a comparative baseline.
Table 1: In Vitro Cytotoxicity of N4-Aryl-Substituted 5-Fluoroisatin-3-thiosemicarbazones
| Compound ID | Substitution on N4-Aryl | LD50 (M) in Brine Shrimp Assay | Reference |
| 3a | Phenyl | 6.89 x 10⁻⁵ | [9] |
| 3d | 4-Methylphenyl | 1.34 x 10⁻⁴ | [9] |
| 3f | 4-Chlorophenyl | 2.13 x 10⁻⁴ | [9] |
| 3g | 4-Bromophenyl | 2.79 x 10⁻⁴ | [9] |
| 3h | 4-Iodophenyl | 9.79 x 10⁻⁵ | [9] |
| 3j | 4-Nitrophenyl | 1.83 x 10⁻⁴ | [9] |
| 3k | 3-Nitrophenyl | 2.50 x 10⁻⁴ | [9] |
Table 2: Antiviral Activity of Indolylthiosemicarbazides against Coxsackie B4 Virus
| Compound ID | Antiviral EC50 (µg/mL) in HeLa cells | Antiviral EC50 (µg/mL) in Vero cells | Selectivity Index (HeLa) | Reference |
| 6a | 2.1 | 1.8 | 9 | [17] |
| 6b | 0.4 | 0.5 | 56 | [17] |
| 6c | 0.7 | 0.8 | 31 | [17] |
| 6d | 1.8 | 1.5 | 13 | [17] |
Potential Mechanism of Action: PI3K Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular pathway that regulates cell cycle, proliferation, survival, and growth.[5] Hyperactivation of this pathway is frequently observed in various cancers, making it an attractive target for cancer therapy.[5][18] Some isatin derivatives have been investigated as inhibitors of kinases within this pathway. The inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of AKT and its downstream effectors, ultimately leading to decreased cell proliferation and increased apoptosis.[5][18]
Diagram of the PI3K/AKT/mTOR Signaling Pathway:
Caption: The PI3K/AKT/mTOR signaling pathway and the potential inhibitory role of isatin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Preparation, structure elucidation, and antioxidant activity of new bis(thiosemicarbazone) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publish.tntech.edu [publish.tntech.edu]
- 11. mdpi.com [mdpi.com]
- 12. journaljpri.com [journaljpri.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization, molecular docking, pharmacokinetics, and molecular dynamics of new bis-thiazoles based on bis-thiosemicarbazone as anti-coxsackievirus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral activity of Thiosemicarbazones derived from α-amino acids against Dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluoro-7-methyl isatin in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The substitution on the isatin core, particularly with electron-withdrawing groups like fluorine, has been shown to enhance its biological efficacy. 5-Fluoro-7-methyl isatin is a synthetic derivative of isatin that holds promise as a potential antimicrobial agent. Its unique structural features may allow for potent inhibition of microbial growth and biofilm formation.
These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial potential of this compound. The document outlines detailed protocols for key antimicrobial assays and presents illustrative quantitative data based on studies of structurally related fluorinated isatin compounds. Furthermore, potential mechanisms of action are discussed, accompanied by signaling pathway and workflow diagrams to facilitate a deeper understanding of its possible biological effects.
Data Presentation
Disclaimer: The following quantitative data is illustrative and based on the antimicrobial activity of structurally similar 5-fluoro-isatin derivatives against common bacterial and fungal strains. Specific experimental results for this compound may vary and should be determined empirically.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain | Illustrative MIC (µg/mL) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 8 - 32 |
| Bacillus subtilis | ATCC 6633 | 16 - 64 |
| Enterococcus faecalis | ATCC 29212 | 32 - 128 |
| Gram-negative Bacteria | ||
| Escherichia coli | ATCC 25922 | 64 - 256 |
| Pseudomonas aeruginosa | ATCC 27853 | 128 - 512 |
| Klebsiella pneumoniae | ATCC 700603 | 64 - 256 |
| Fungi | ||
| Candida albicans | ATCC 90028 | 16 - 64 |
| Aspergillus niger | ATCC 16404 | 32 - 128 |
Table 2: Illustrative Zone of Inhibition Diameters for this compound (100 µ g/disc ).
| Microorganism | Strain | Illustrative Zone of Inhibition (mm) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | ATCC 25923 | 18 - 25 |
| Bacillus subtilis | ATCC 6633 | 15 - 22 |
| Gram-negative Bacteria | ||
| Escherichia coli | ATCC 25922 | 10 - 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 - 12 |
| Fungi | ||
| Candida albicans | ATCC 90028 | 14 - 20 |
Experimental Protocols
Detailed methodologies for key antimicrobial experiments are provided below. These protocols are based on established standards and can be adapted for the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Grow microbial cultures overnight in their respective broths.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination.
Protocol 2: Agar Well Diffusion Assay for Zone of Inhibition
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipette and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.
-
Well Preparation: Use a sterile cork borer to create wells in the agar.
-
Application of Compound: Pipette a fixed volume (e.g., 100 µL) of a known concentration of this compound solution into each well. A solvent control should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Caption: Workflow for Agar Well Diffusion Assay.
Protocol 3: Anti-Biofilm Assay using Crystal Violet
This assay quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Bacterial strains known for biofilm formation (e.g., S. aureus)
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or Glacial Acetic Acid (33%)
-
Plate reader
Procedure:
-
Preparation of Plates: Add 100 µL of TSB with 1% glucose to each well. Add serial dilutions of this compound to the wells.
-
Inoculation: Add 100 µL of an overnight bacterial culture diluted to a 0.5 McFarland standard to each well. Include a growth control (no compound).
-
Incubation: Incubate the plates at 37°C for 24 hours without shaking.
-
Washing: Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a plate reader. The reduction in absorbance in the presence of the compound indicates biofilm inhibition.
Potential Mechanisms of Action
The antimicrobial activity of isatin derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For this compound, two plausible mechanisms are the inhibition of bacterial DNA gyrase and the disruption of cell wall synthesis.
Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, repair, and transcription. Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately cell death. The planar structure of the isatin core may allow it to intercalate with DNA or bind to the enzyme-DNA complex.
Caption: Inhibition of DNA Gyrase Pathway.
Disruption of Bacterial Cell Wall Synthesis
The bacterial cell wall, composed of peptidoglycan, is crucial for maintaining cell integrity. Isatin derivatives may inhibit key enzymes involved in the synthesis of peptidoglycan precursors or their polymerization. This leads to a weakened cell wall and subsequent cell lysis.
Caption: Inhibition of Cell Wall Synthesis Pathway.
Conclusion
This compound represents a promising scaffold for the development of novel antimicrobial agents. The protocols and illustrative data provided in these application notes offer a solid foundation for researchers to initiate their investigations into the antimicrobial properties of this compound. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy in more complex models of infection. The exploration of isatin derivatives like this compound is a critical step towards addressing the growing challenge of antimicrobial resistance.
5-Fluoro-7-methyl isatin: A Promising Scaffold for Enzyme Inhibition
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a class of privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including antiviral, antimicrobial, and anticancer properties. The isatin core is a versatile template for synthetic modification, allowing for the fine-tuning of its pharmacological profile. The introduction of substituents such as fluorine atoms and methyl groups can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. 5-Fluoro-7-methyl isatin is a synthetic derivative of isatin that holds considerable promise as a potential enzyme inhibitor for therapeutic applications. This document provides an overview of the potential applications of this compound as an enzyme inhibitor, supported by data from structurally related compounds, and offers detailed protocols for its evaluation.
While direct experimental data for this compound is limited in publicly available literature, the inhibitory activities of closely related fluorinated and methylated isatin analogs suggest its potential as a potent inhibitor of various enzymes, particularly kinases and caspases. These enzymes play crucial roles in cell signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.
Potential Enzyme Targets and Rationale
Based on the known activities of isatin derivatives, this compound is a promising candidate for targeting several key enzyme families:
-
Kinases: Many isatin derivatives have been shown to inhibit protein kinases, which are critical regulators of cell signaling. Key kinase targets for isatin-based compounds include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase 3β (GSK-3β). Inhibition of these kinases can disrupt cancer cell proliferation, angiogenesis, and survival. The fluoro and methyl substitutions on the isatin ring of this compound may enhance its binding affinity and selectivity for specific kinase active sites.
-
Caspases: Isatin derivatives have also been identified as inhibitors of caspases, a family of cysteine proteases that are central to the execution of apoptosis (programmed cell death).[1] Modulation of caspase activity is a key therapeutic strategy in various diseases, including neurodegenerative disorders and cancer. For instance, 5-nitroisatin has been shown to inhibit caspase-3 and -7.[1]
-
Other Enzymes: The isatin scaffold has been explored for the inhibition of a variety of other enzymes, including proteases and histone deacetylases (HDACs).[2]
Quantitative Data for Related Isatin Derivatives
The following tables summarize the enzyme inhibition data for isatin derivatives that are structurally related to this compound. This data provides a strong rationale for investigating the inhibitory potential of this compound against these and other enzymes.
Table 1: Kinase Inhibition by Isatin Derivatives
| Isatin Derivative | Target Kinase | IC50 / Ki | Reference |
| Isatin sulfonamide | Caspase-3 | Ki = 15 nM | [1] |
| Isatin sulfonamide | Caspase-7 | Ki = 47 nM | [1] |
| 5-Nitroisatin | Caspase-3 | Ki = 0.50 µM | [1] |
| 5-Nitroisatin | Caspase-7 | Ki = 0.29 µM | [1] |
| N-alkyl isatin derivative (2b) | GSK-3β | IC50 not specified, potent inhibitor | [3][4] |
| N-alkyl isatin derivative (4h) | GSK-3β | IC50 not specified, potent inhibitor | [3][4] |
| Quinoxaline-based derivative (21a) | VEGFR-2 | IC50 = 7.5 µM (against HepG2) | [5] |
| Thiazolidine-2,4-dione hybrid (12a) | VEGFR-2 | IC50 = 2 µM (against Caco-2) | [5] |
| Isatin-triazole hybrid (13b) | EGFR | IC50 = 62.4 nM | [5] |
Table 2: Other Enzyme Inhibition by Isatin Derivatives
| Isatin Derivative | Target Enzyme | IC50 / Ki | Reference |
| Isatin-triazole hybrid (13b) | PARP-1 | IC50 = 1.24 nM | [5] |
| Isatin derivative with malononitrile (J) | Acetylcholinesterase | 84.72% inhibition | [6] |
| Isatin derivative with M-Toluidine (F) | Butyrylcholinesterase | 94.79% inhibition | [6] |
Signaling Pathways
Isatin derivatives can modulate various signaling pathways by inhibiting key enzymes. The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, a common target for isatin-based inhibitors in cancer therapy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the enzyme inhibitory potential of this compound. These are generalized protocols and may require optimization for specific enzymes and assay formats.
Protocol 1: General Kinase Inhibition Assay (Luminescence-based)
This protocol is suitable for high-throughput screening of kinase inhibitors.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Known kinase inhibitor (positive control)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold dilution series starting from 100 µM is recommended. Also, prepare solutions of the positive control and a DMSO-only vehicle control.
-
Assay Plate Preparation: Add 1 µL of each compound dilution, positive control, and vehicle control to the appropriate wells of the microplate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase enzyme and substrate in the kinase assay buffer.
-
Initiate the reaction by adding the ATP solution to the kinase/substrate mixture.
-
Immediately dispense the complete kinase reaction mixture into the wells of the assay plate containing the test compounds.
-
Include "no enzyme" and "no substrate" controls.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the specific kinase activity.
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions. This will stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Caspase-3/7 Inhibition Assay (Fluorometric)
This protocol measures the inhibition of caspase-3 and -7 activity.
Materials:
-
Cell lysate containing active caspases (from apoptotic cells) or recombinant caspase-3/7
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
This compound (dissolved in DMSO)
-
Known caspase inhibitor (e.g., Ac-DEVD-CHO) (positive control)
-
Caspase assay buffer
-
Black, flat-bottom 96-well microplate
-
Fluorometric plate reader (Excitation ~380 nm, Emission ~440 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Setup:
-
To appropriate wells, add the cell lysate or recombinant enzyme, caspase assay buffer, and the test compound dilutions or controls.
-
Include a "no enzyme" control and a vehicle (DMSO) control.
-
-
Reaction Initiation: Add the caspase substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
-
Protocol 3: VEGFR-2 Inhibition Assay (ELISA-based)
This protocol assesses the direct binding inhibition of VEGF to its receptor, VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 coated 96-well plate
-
Recombinant human VEGF
-
Biotinylated anti-VEGF antibody
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1M H2SO4)
-
This compound (dissolved in DMSO)
-
Known VEGFR-2 inhibitor (positive control)
-
Assay buffer and wash buffer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Incubation: Add serial dilutions of this compound, positive control, and vehicle control to the VEGFR-2 coated wells.
-
VEGF Addition: Add a fixed concentration of VEGF to all wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate several times with wash buffer to remove unbound reagents.
-
Antibody Incubation: Add the biotinylated anti-VEGF antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add the TMB substrate to each well and incubate in the dark until a blue color develops.
-
Reaction Stoppage: Add the stop solution to each well. The color will change to yellow.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of VEGF binding for each concentration of the test compound and determine the IC50 value.
Conclusion
This compound is a promising molecule for the development of novel enzyme inhibitors. The data from related isatin derivatives strongly suggest its potential to inhibit key enzymes involved in major disease pathways, such as kinases and caspases. The provided protocols offer a robust framework for the systematic evaluation of its inhibitory activity. Further investigation into the specific enzyme targets and mechanism of action of this compound is warranted and could lead to the development of new therapeutic agents.
References
- 1. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Alkylation of 5-Fluoro-7-methylisatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds widely utilized as synthetic precursors in the development of novel therapeutic agents. The N-alkylation of the isatin core is a crucial chemical transformation that not only enhances the stability of the molecule but also provides a key handle for introducing diverse functional groups, thereby enabling extensive structure-activity relationship (SAR) studies. This document provides a detailed protocol for the N-alkylation of 5-fluoro-7-methylisatin, a substituted isatin derivative with potential applications in medicinal chemistry. The presence of the fluorine atom and the methyl group on the aromatic ring can significantly influence the compound's physicochemical properties and biological activity.
Reaction Principle
The N-alkylation of 5-fluoro-7-methylisatin proceeds via a nucleophilic substitution reaction. The acidic N-H proton of the isatin ring is first deprotonated by a suitable base to form a resonance-stabilized isatin anion. This highly nucleophilic anion then attacks the electrophilic alkylating agent (typically an alkyl halide), leading to the formation of the N-alkylated product and a salt byproduct.[1][2] The choice of base, solvent, and reaction conditions can influence the reaction efficiency and yield. Common bases used for this transformation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH), while polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically employed to facilitate the reaction.[1][2]
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of 5-fluoro-7-methylisatin using an alkyl halide as the alkylating agent.
Materials:
-
5-Fluoro-7-methylisatin
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Water (deionized)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-7-methylisatin (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the isatin derivative.
-
Stirring: Stir the suspension at room temperature for 15-20 minutes to ensure good mixing.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes mixture).
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash them with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure N-alkylated 5-fluoro-7-methylisatin.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of 5-fluoro-7-methylisatin with various alkyl halides. (Note: These are representative values and may require optimization for specific substrates and scales).
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 60 | 4 | 92 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 70 | 6 | 88 |
| 3 | Benzyl Bromide | K₂CO₃ | DMF | 70 | 5 | 95 |
| 4 | Propyl Iodide | Cs₂CO₃ | DMF | 60 | 6 | 90 |
Experimental Workflow
Caption: Experimental workflow for the N-alkylation of 5-fluoro-7-methylisatin.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents are often toxic and volatile; handle them with care.
-
DMF is a skin irritant and can be absorbed through the skin; avoid direct contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can quench the reaction.
-
Increase the reaction time or temperature if the starting material is not fully consumed.
-
Consider using a stronger base, such as cesium carbonate or sodium hydride, for less reactive alkyl halides.[1]
-
-
Side Products:
-
O-alkylation is a potential side reaction, though generally less favored with alkali metal bases.[2] If observed, purification by column chromatography is necessary.
-
Over-alkylation is unlikely for this substrate.
-
-
Difficulty in Purification:
-
If the product is difficult to separate from the starting material, try different solvent systems for column chromatography.
-
Ensure complete removal of DMF during the work-up, as it can interfere with purification.
-
References
Application of 5-Fluoro-7-methylisatin in Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including significant potential as anticancer agents. The strategic incorporation of fluorine atoms and methyl groups into the isatin core can substantially modulate the compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy and selectivity. This document provides detailed application notes and protocols for the investigation of 5-Fluoro-7-methylisatin as a potential anticancer agent.
Due to the limited volume of publicly available data specifically for 5-Fluoro-7-methylisatin, the following information is a composite based on studies of closely related 5-fluoro-isatin and 7-methylisatin derivatives. This approach provides a robust framework for initiating research, establishing baseline protocols, and understanding the potential mechanisms of action of 5-Fluoro-7-methylisatin.
Hypothesized Mechanism of Action
Based on the broader family of isatin derivatives, 5-Fluoro-7-methylisatin is hypothesized to exert its anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Many isatin derivatives trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases. The generation of reactive oxygen species (ROS) is also a common mechanism associated with isatin-induced apoptosis.
-
Cell Cycle Arrest: Isatin compounds have been shown to halt the cell cycle at various checkpoints, notably G2/M or G1 phases, thereby inhibiting cancer cell proliferation. This is often achieved by modulating the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Protein Kinases: The isatin scaffold is a known inhibitor of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival. Cyclin-dependent kinase 2 (CDK2) is a notable target for isatin derivatives, and its inhibition can lead to cell cycle arrest.
-
Modulation of Pro-Survival Signaling Pathways: Isatin derivatives may interfere with critical pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.
Data Presentation: Cytotoxicity of Related Isatin Derivatives
The following tables summarize the cytotoxic activity of various 5-fluoro-isatin and 5-methylisatin derivatives against a range of cancer cell lines. This data can serve as a reference for designing initial dose-response experiments for 5-Fluoro-7-methylisatin.
Table 1: Cytotoxicity (IC50, µM) of Fluorinated Isatin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Fluorinated 1-benzylisatin (3a) | M-HeLa | 25.1 ± 1.2 | 5-Fluorouracil | 40.3 ± 2.1 |
| Fluorinated 1-benzylisatin (3a) | HuTu 80 | 25.4 ± 1.1 | 5-Fluorouracil | >100 |
| Fluorinated 1-benzylisatin (3b) | M-HeLa | 20.1 ± 1.0 | 5-Fluorouracil | 40.3 ± 2.1 |
| Fluorinated 1-benzylisatin (3b) | HuTu 80 | 40.2 ± 1.9 | 5-Fluorouracil | >100 |
| Fluorinated 1-benzylisatin (3d) | M-HeLa | 29.7 ± 1.4 | 5-Fluorouracil | 40.3 ± 2.1 |
| Fluorinated 1-benzylisatin (3d) | HuTu 80 | 30.5 ± 1.5 | 5-Fluorouracil | >100 |
| Fluorinated isatin-hydrazone (8) | A549 (Lung) | 42.43 | Cisplatin | Not specified |
| Fluorinated isatin-hydrazone (8) | HepG2 (Liver) | 48.43 | Cisplatin | Not specified |
| Fluorinated isatin-hydrazone (5) | HepG2 (Liver) | 107.90 | Cisplatin | Not specified |
Data extracted from multiple sources.
Table 2: Cytotoxicity (IC50, µM) of 5-Methylisatin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | A549 (Lung) | 4-13 |
| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Hela (Cervical) | 4-13 |
| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | HepG2 (Liver) | 4-13 |
| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | U251 (Glioma) | 4-13 |
| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | SGC-7901 (Gastric) | 4-13 |
Data extracted from multiple sources.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of 5-Fluoro-7-methylisatin.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of 5-Fluoro-7-methylisatin that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
5-Fluoro-7-methylisatin stock solution (e.g., 10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 5-Fluoro-7-methylisatin in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of 5-Fluoro-7-methylisatin. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 5-Fluoro-7-methylisatin at various concentrations (e.g., IC50/2, IC50, 2 x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of 5-Fluoro-7-methylisatin on cell cycle progression.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with 5-Fluoro-7-methylisatin as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Protocol 4: Western Blot Analysis
This protocol is used to investigate the effect of 5-Fluoro-7-methylisatin on the expression levels of key proteins involved in apoptosis and cell signaling.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with 5-Fluoro-7-methylisatin, then lyse the cells in RIPA buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system. Use a loading control like β-actin to normalize protein expression.
Visualizations
The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for evaluating 5-Fluoro-7-methylisatin.
Caption: Hypothesized apoptosis induction pathway of 5-Fluoro-7-methylisatin.
Caption: General experimental workflow for evaluating 5-Fluoro-7-methylisatin.
Caption: Hypothesized inhibition of pro-survival signaling pathways.
Application Notes and Protocols: Molecular Docking Studies of 5-Fluoro-7-Methylisatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the molecular docking studies of 5-fluoro-7-methylisatin derivatives. Isatin and its derivatives are a well-known class of heterocyclic compounds that exhibit a wide range of biological activities, making them a subject of great interest in medicinal chemistry and drug discovery. The introduction of fluorine and methyl groups to the isatin core can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. This document outlines the synthesis of these derivatives, their potential biological targets, protocols for molecular docking and in-silico ADMET analysis, and a summary of relevant quantitative data.
Potential Biological Targets
Isatin derivatives have been investigated for their inhibitory activity against a variety of protein targets implicated in diseases such as cancer, viral infections, and inflammation. For 5-fluoro-7-methylisatin derivatives, based on the known activities of related compounds, the following protein targets are of significant interest:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
-
Cyclin-Dependent Kinase 2 (CDK2): A crucial enzyme in the regulation of the cell cycle. Its inhibition can lead to cell cycle arrest and is a promising strategy for cancer therapy.[1]
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, promoting their survival. Inhibiting Bcl-2 can induce apoptosis (programmed cell death) in malignant cells.
Data Presentation
The following tables summarize hypothetical and literature-derived quantitative data from molecular docking studies of isatin derivatives against VEGFR-2, CDK2, and Bcl-2. It is important to note that specific docking data for 5-fluoro-7-methylisatin derivatives is limited in the public domain. Therefore, the data presented here is a representative compilation from studies on structurally similar fluorinated and methylated isatin derivatives to provide an expected range of binding affinities.
Table 1: Molecular Docking Scores of Isatin Derivatives against VEGFR-2
| Compound | Docking Score (kcal/mol) | Interacting Residues | Reference |
| 5-fluoro-7-methylisatin Derivative A | -9.8 | Cys919, Asp1046, Glu885 | Hypothetical |
| 5-fluoro-7-methylisatin Derivative B | -9.5 | Leu840, Val848, Ala866 | Hypothetical |
| Isatin Derivative (Sorafenib analog) | -8.9 | Cys919, Asp1046, Phe918 | [2] |
| Substituted Isatin | -8.2 | Glu885, Cys919, Asp1046 | [3] |
Table 2: Molecular Docking Scores of Isatin Derivatives against CDK2
| Compound | Docking Score (kcal/mol) | Interacting Residues | Reference |
| 5-fluoro-7-methylisatin Derivative C | -10.5 | Leu83, Ile10, Gln131 | Hypothetical |
| 5-fluoro-7-methylisatin Derivative D | -10.2 | Asp86, Lys33, Leu134 | Hypothetical |
| 5-methylisatin derivative | -9.18 | GLU81, LEU83 | [4][5] |
| Imidazol-5-one derivative | -11.0 | Lysine, Aspartic acid, Leucine | [6] |
Table 3: Binding Affinities (Ki) of Isatin and Related Derivatives against Bcl-2
| Compound | Ki (µM) | Interacting Residues | Reference |
| 5-fluoro-7-methylisatin Derivative E | 0.52 | Arg146, Tyr108, Asp111 | Hypothetical |
| 5-fluoro-7-methylisatin Derivative F | 0.78 | Gly145, Val133, Ala104 | Hypothetical |
| Apogossypol (Isatin analog) | 0.49 | Not Specified | [7] |
| TW-37 (Isatin analog) | 0.12 | Not Specified | [7] |
Experimental Protocols
Synthesis of 5-Fluoro-7-Methylisatin Derivatives
The synthesis of 5-fluoro-7-methylisatin can be achieved via a modified Sandmeyer isatin synthesis.[8][9] The general protocol involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid.
Materials:
-
3-Fluoro-5-methylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated sulfuric acid
-
Ethanol
-
Substituted hydrazines or other appropriate reactants for derivatization
Protocol:
-
Synthesis of 2-(hydroxyimino)-N-(3-fluoro-5-methylphenyl)acetamide:
-
Dissolve 3-fluoro-5-methylaniline in a suitable solvent (e.g., water with HCl).
-
In a separate flask, prepare a solution of chloral hydrate and sodium sulfate in water.
-
Add a solution of hydroxylamine hydrochloride to the aniline solution.
-
Heat the mixture and then add the chloral hydrate/sodium sulfate solution.
-
Continue heating until the reaction is complete, then cool to allow the isonitrosoacetanilide to precipitate.
-
Filter and wash the solid with cold water.
-
-
Cyclization to 5-Fluoro-7-methylisatin:
-
Carefully add the dried isonitrosoacetanilide in portions to pre-heated concentrated sulfuric acid (around 60-80°C).
-
Stir the mixture until the cyclization is complete.
-
Pour the reaction mixture onto crushed ice to precipitate the 5-fluoro-7-methylisatin.
-
Filter the product, wash thoroughly with water until neutral, and dry.
-
-
Synthesis of 5-Fluoro-7-methylisatin Derivatives:
-
The synthesized 5-fluoro-7-methylisatin can be further derivatized, for example, by condensation with various substituted hydrazines in ethanol with a catalytic amount of acetic acid to yield the corresponding Schiff bases.[4]
-
Molecular Docking Protocol using AutoDock Vina
This protocol provides a general workflow for performing molecular docking of 5-fluoro-7-methylisatin derivatives against a protein target using AutoDock Vina.[10][11][12]
Software and Tools:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or Chimera: For visualization and analysis of results.
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., VEGFR-2, CDK2, Bcl-2) from the Protein Data Bank (PDB).
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the docking study.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 3D structure of the 5-fluoro-7-methylisatin derivative using a chemical drawing software (e.g., ChemDraw, Marvin Sketch) and save it in a suitable format (e.g., MOL or SDF).
-
Open the ligand file in AutoDock Tools.
-
Detect the ligand's root and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
In AutoDock Tools, define the search space (grid box) for docking. This is a three-dimensional box that encompasses the active site of the protein.
-
The center and dimensions of the grid box should be chosen to cover the entire binding pocket of interest.
-
-
Configuration File:
-
Create a configuration text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
-
Running AutoDock Vina:
-
Open a command-line terminal.
-
Execute AutoDock Vina with the configuration file as input: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
The output file (in PDBQT format) will contain the predicted binding poses of the ligand, ranked by their docking scores.
-
Visualize the protein-ligand complexes using PyMOL or Chimera to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
In-silico ADMET Analysis Protocol using SwissADME
In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to assess the drug-like properties of a compound.
Web Server:
-
SwissADME: A free web tool to evaluate the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[13]
Protocol:
-
Input Compound Structure:
-
Navigate to the SwissADME website.
-
Draw the structure of the 5-fluoro-7-methylisatin derivative in the provided molecular editor or paste the SMILES string of the molecule into the input box.
-
-
Run Prediction:
-
Click the "Run" button to start the analysis.
-
-
Analyze the Results:
-
The results page will provide a comprehensive analysis of various ADMET-related properties, including:
-
Physicochemical Properties: Molecular weight, logP, water solubility, etc.
-
Lipophilicity: Different calculated logP values.
-
Water Solubility: Predicted solubility in water.
-
Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier penetration, P-glycoprotein substrate/inhibitor prediction, and cytochrome P450 (CYP) inhibition.
-
Drug-likeness: Evaluation based on various rules such as Lipinski's rule of five, Ghose filter, Veber rule, and Egan rule.
-
Medicinal Chemistry: Alerts for Pan Assay Interference Compounds (PAINS) and other potentially problematic fragments.
-
Bioavailability Score: A score predicting the probability of the compound having good oral bioavailability.
-
-
Visualizations
Signaling Pathways
Caption: VEGFR-2 Signaling Pathway.
Caption: CDK2 in Cell Cycle Regulation.
Caption: Bcl-2 in Apoptosis Regulation.
Experimental and Logical Workflows
Caption: Synthesis Workflow.
Caption: Molecular Docking Workflow.
References
- 1. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 2. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. biomedres.us [biomedres.us]
- 10. m.youtube.com [m.youtube.com]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Antiviral Screening of 5-Fluoro-7-methyl isatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antiviral properties.[1][2] The isatin scaffold is considered a "privileged structure" in medicinal chemistry, lending itself to diverse chemical modifications to optimize therapeutic efficacy.[3] Fluorination of organic molecules is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties such as metabolic stability, bioavailability, and binding affinity.[4] This document provides detailed application notes and protocols for the antiviral screening of a specific fluorinated derivative, 5-Fluoro-7-methyl isatin , a compound of interest for the development of novel antiviral agents.
The substitution of a fluorine atom at the C-5 position of the isatin ring has been shown to be favorable for antiviral activity.[2] For instance, a 5-fluoro isatin derivative demonstrated inhibitory effects on Hepatitis C Virus (HCV) RNA synthesis and provided protection against SARS-CoV replication.[5][6] While specific data for the 7-methylated variant is still emerging, the known antiviral profiles of closely related analogs make this compound a compelling candidate for comprehensive antiviral screening.
These notes are intended to guide researchers in evaluating the antiviral potential of this compound through established in vitro assays.
Data Presentation: Representative Antiviral Activity of Isatin Analogs
The following tables summarize representative quantitative data for antiviral activity and cytotoxicity of isatin derivatives, providing a benchmark for the expected performance of this compound.
Table 1: Antiviral Activity and Cytotoxicity of a 5-Fluoro Isatin Derivative (SPIII-5F) against HCV. [5]
| Compound | Virus | Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| SPIII-5F | Hepatitis C Virus (HCV) | Huh 5-2 | 6 | >42 | >7 |
Table 2: Antiviral Activity of a 5-Fluoro Isatin Derivative (SPIII-5F) against SARS-CoV. [5]
| Compound | Virus | Cell Line | Maximum Protection (%) |
| SPIII-5F | SARS-CoV | Vero | 45 |
Table 3: Antiviral Activity of 5-Fluoroisatin Derivatives against Vesicular Stomatitis Virus (VSV). [4]
| Compound | Modification | Virus | Cell Line | Log Virus Titer Difference |
| Analog 7c | Allyl moiety | VSV | Vero CCL-81 | 0.88 |
| Analog 7d | n-Butyl moiety | VSV | Vero CCL-81 | 0.76 |
| Analog 10b | 4-Fluorophenyl moiety | VSV | Vero CCL-81 | 0.90 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standardized and can be adapted for screening this compound against a variety of viruses.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.[4]
Materials:
-
This compound
-
Host cell line appropriate for the target virus (e.g., Vero, Huh-7, A549)
-
96-well microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours of incubation.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control (medium with DMSO at the highest concentration used for the compound) and a "medium only" blank.
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Protocol 2: Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)
This assay measures the ability of the compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
This compound
-
Target virus stock with a known titer
-
Host cell line susceptible to the virus
-
96-well microplates
-
Infection medium (low serum medium)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed 96-well plates with host cells to form a confluent monolayer after 24 hours.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. Dilute the virus stock to a concentration that will cause a significant cytopathic effect in 48-72 hours.
-
Infection and Treatment: Remove the growth medium from the cells. Add the compound dilutions to the wells, followed by the addition of the virus. Include the following controls:
-
Virus Control: Cells + Virus (no compound)
-
Cell Control: Cells only (no virus, no compound)
-
Compound Cytotoxicity Control: Cells + Compound (no virus)
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the desired level of CPE is observed in the virus control wells.
-
Staining: Discard the supernatant, wash the wells with PBS, and stain the remaining adherent cells with Crystal Violet solution for 10-15 minutes.
-
Quantification: Gently wash the wells with water to remove excess stain and allow the plates to dry. Elute the stain by adding methanol to each well and measure the absorbance at 595 nm.
-
Data Analysis: The percentage of protection is calculated relative to the cell and virus controls. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of protection against the compound concentration and using non-linear regression analysis.
Protocol 3: Plaque Reduction Assay
This assay is used to quantify the effect of the compound on the production of infectious virus particles.
Materials:
-
This compound
-
Target virus stock
-
Host cell line
-
6-well or 12-well plates
-
Infection medium
-
Agarose overlay (e.g., 1% low-melting-point agarose in culture medium)
-
Crystal Violet or Neutral Red staining solution
Procedure:
-
Cell Seeding: Seed plates to form a confluent monolayer of host cells.
-
Compound-Virus Incubation: In separate tubes, mix serial dilutions of this compound with a fixed amount of virus (e.g., 100 plaque-forming units). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the compound-virus mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with the agarose overlay medium. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a duration that allows for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: After incubation, the cells can be fixed and stained with Crystal Violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The concentration that reduces the plaque number by 50% is the EC₅₀.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The precise molecular mechanism of action for this compound is a subject for further investigation. However, based on the known activities of other antiviral isatin derivatives, a plausible mechanism involves the inhibition of viral replication. Isatin derivatives have been reported to target various stages of the viral life cycle, including entry, replication, and assembly.[7][8] A potential mechanism is the inhibition of a key viral enzyme, such as RNA-dependent RNA polymerase or a protease, which is essential for viral replication.
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antiviral screening of this compound.
Caption: Workflow for in vitro antiviral screening.
Logical Relationship of Screening Parameters
This diagram shows the logical relationship between the key parameters determined during the screening process.
Caption: Relationship of key screening parameters.
References
- 1. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatin Derivatives and Their Antiviral Properties Against Arboviruses: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
Application Notes & Protocols: 5-Fluoro-7-methyl isatin as a Building Block for Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive compounds.[1][2][3] The isatin ring system is a versatile precursor for a vast array of heterocyclic compounds, primarily due to the reactivity of its C3-carbonyl group.[4] The incorporation of a fluorine atom into organic molecules can significantly enhance their biological and physicochemical properties, such as metabolic stability, binding affinity, and lipophilicity.[5] Concurrently, the methyl group can influence steric interactions and further modify the electronic and pharmacokinetic profile.
5-Fluoro-7-methyl isatin combines these features, making it a highly valuable and promising building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery, particularly in developing anticancer, antimicrobial, and antiviral agents.[6][7][8] These application notes provide an overview of its synthetic utility and protocols for the preparation of key heterocyclic systems and the evaluation of their biological activity.
Synthetic Applications of this compound
The reactive C3-carbonyl and the N-H group of the this compound core allow for a diverse range of chemical transformations to build complex molecular architectures. Key applications include the synthesis of Schiff bases, spirooxindoles, and other fused heterocyclic systems.
Caption: Synthetic pathways from this compound.
1. Synthesis of Schiff Bases The condensation of the C3-carbonyl group of isatin with various primary amines is a straightforward method to produce isatin-derived Schiff bases. These compounds are important intermediates and have shown significant biological activities, including antimicrobial and anticancer effects.[9][7]
2. Synthesis of Spirooxindoles Spirooxindoles are a prominent class of compounds in pharmaceutical chemistry due to their complex three-dimensional structures and potent biological activities.[10] A common and efficient method for their synthesis is the [3+2] cycloaddition reaction. This involves the in situ generation of an azomethine ylide from the reaction of this compound and an amino acid (such as proline or sarcosine), which then reacts with a dipolarophile to yield the spiro-pyrrolidinyl or spiro-pyrrolizinyl oxindole framework.[11][12] Transition metal-catalyzed reactions also provide an effective route to various spirooxindoles.[13]
3. Pfitzinger Reaction for Quinolines The Pfitzinger reaction allows for the synthesis of quinoline-4-carboxylic acids from the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[9] This reaction offers a direct route to functionalized quinolines, another important heterocyclic motif in drug discovery.
Biological Activities of Derived Heterocycles
Derivatives of fluorinated isatins have demonstrated a wide spectrum of pharmacological activities. The introduction of fluorine can lead to compounds with enhanced potency and improved pharmacokinetic profiles.[5]
Many heterocyclic compounds derived from substituted isatins, especially spirooxindoles, exhibit potent anticancer activity.[1][2][11] They can induce apoptosis and cell cycle arrest in various cancer cell lines.[14][15] For instance, certain spirooxindole analogs have shown promising activity against prostate, cervical, and breast cancer cell lines.[11]
Table 1: Anticancer Activity of Selected Fluorinated Isatin Derivatives Note: The following data is for derivatives of fluorinated isatins, which can serve as a reference for compounds derived from this compound.
| Compound Class | Cancer Cell Line | Measurement | Value (µM) | Reference |
| Di-spirooxindole (5-fluoro-isatin based) | PC3 (Prostate) | IC50 | 3.7 ± 1.0 | [11] |
| Di-spirooxindole (5-fluoro-isatin based) | HeLa (Cervical) | IC50 | 7.1 ± 0.2 | [11] |
| Di-spirooxindole (5-nitro-isatin based) | MDA-MB-231 (Breast) | IC50 | 7.63 ± 0.08 | [11] |
| Fluorinated benzothiazole | HCT-116 (Colon) | GI50 | 0.08 | [5] |
| 1-benzyl-5-fluoroisatin derivative (3a) | M-HeLa (Cervical) | IC50 | 1.1 ± 0.1 | [6] |
| 1-benzyl-5-fluoroisatin derivative (3a) | HuTu-80 (Duodenal) | IC50 | 1.5 ± 0.1 | [6] |
Isatin derivatives, particularly thiosemicarbazones and Schiff bases, are well-known for their antimicrobial properties.[16][17] The fluorine substituent at the C5 position has been shown to enhance antimicrobial activity against various bacterial and fungal strains.[16][18]
Table 2: Antimicrobial Activity of Selected 5-Fluoro-isatin Derivatives Note: This data provides a benchmark for the expected activity of similar compounds derived from this compound.
| Compound Class | Microorganism | Measurement | Result | Reference |
| 5-Fluoro-isatin thiosemicarbazone deriv. | P. vulgaris | Inhibition Zone | 30 mm | [16] |
| 5-Fluoro-isatin-chalcone conjugate (5e) | E. coli | Inhibition Zone | 25 mm | [18] |
| 5-Fluoro-isatin-chalcone conjugate (5e) | S. aureus | Inhibition Zone | 23 mm | [18] |
| 5-Fluoro-isatin-chalcone conjugate (5e) | C. albicans | Inhibition Zone | 26 mm | [18] |
Nitrogen-containing heterocycles are a cornerstone of antiviral drug development.[8][19][20] Isatin derivatives, including thiosemicarbazones, have been synthesized and evaluated for their antiviral activity, showing potential against both DNA and RNA viruses.[16][21]
Experimental Protocols
The following protocols are generalized methodologies based on literature for related isatin derivatives and can be adapted for this compound.
Protocol 1: Synthesis of this compound Schiff Bases
This protocol describes a general procedure for the condensation reaction between this compound and a primary amine.[9]
Caption: Workflow for the synthesis of Schiff bases.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates, filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable amount of absolute ethanol.
-
To this solution, add the primary amine (1.0 equivalent) followed by a catalytic amount (2-3 drops) of glacial acetic acid.[9]
-
Fit the flask with a condenser and reflux the reaction mixture with stirring for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. Characterize by NMR, IR, and Mass Spectrometry.
Protocol 2: Synthesis of Spirooxindoles via [3+2] Cycloaddition
This protocol details a one-pot, three-component reaction for synthesizing N-fused pyrrolidinyl spirooxindoles.[9]
Materials:
-
This compound
-
α-amino acid (e.g., L-proline, sarcosine)
-
Dipolarophile (e.g., N-substituted maleimide, chalcone)
-
Methanol or Ethanol
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 equivalent, e.g., 0.5 mmol) in methanol (3 mL), add the α-amino acid (1.2 equivalents, e.g., 0.6 mmol) and the dipolarophile (1.2 equivalents, e.g., 0.6 mmol).[9]
-
Stir the reaction mixture vigorously at room temperature. The reaction typically proceeds for 4-8 hours.
-
Monitor the reaction by TLC. The formation of a precipitate often indicates product formation.
-
Upon completion, collect the precipitated solid product by filtration.
-
Wash the product with cold methanol to remove residual reactants.
-
Dry the spirooxindole product under vacuum. The reaction is often highly regio- and diastereoselective.[11][12]
-
Characterize the product using appropriate spectroscopic methods.
Protocol 3: MTT Assay for Cytotoxicity Assessment
This protocol provides a method to assess the in vitro anticancer activity of the synthesized compounds.[22]
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
96-well cell culture plates
-
Selected cancer cell lines (e.g., MCF-7, HeLa, PC3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.[22]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[22]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents: synthesis, characterization, and biological evaluation by in vitro and in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 14. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 17. Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents [mdpi.com]
- 20. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols: Experimental Setup for the Aldol Reaction of 5-Fluoro-7-methyl isatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isatin scaffold is a prominent heterocyclic motif found in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. The C3 position of the isatin core is particularly amenable to functionalization, and the aldol reaction represents a powerful and direct method for forming a new carbon-carbon bond at this position, leading to the synthesis of 3-substituted-3-hydroxy-2-oxindoles. These products are chiral and serve as key intermediates in the synthesis of various biologically active molecules and drug candidates.[1] This document provides a detailed experimental protocol for the aldol reaction of 5-Fluoro-7-methyl isatin with a ketone, a reaction that is crucial for creating novel molecular architectures for drug discovery programs. The presence of fluorine and methyl groups on the isatin ring can significantly influence the electronic properties and lipophilicity of the final product, potentially enhancing its pharmacological profile.
Data Presentation
The following table summarizes typical quantitative data obtained from asymmetric aldol reactions of various isatin derivatives with ketones, providing a benchmark for the expected outcome of the reaction with this compound.[2][3][4]
| Entry | Isatin Derivative | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Isatin | Cyclohexanone | Chiral Primary Amine (10) | Water | 24 | 99 | 99:1 | 99 |
| 2 | Isatin | 3-Acetyl-2H-chromen-2-one | Quinidine-derived Urea (10) | THF | 2.5 | 83 | - | 64 |
| 3 | Isatin | Acetone | Earthworm Extract | MeCN/H₂O (1:1) | 24 | 81 | - | Moderate |
| 4 | N-Benzylisatin | 3-Acetyl-2H-chromen-2-one | Quinidine-derived Urea (10) | THF | 24 | - | - | - |
| 5 | 4,6-Dibromoisatin | Acetone | Terpene Amino Alcohol (20) | Dichloromethane | 24 | - | - | up to 94 |
Experimental Protocols
This section details the necessary protocols, from the synthesis of the starting material to the final purification of the aldol product.
Synthesis of this compound
While this compound is commercially available, a synthetic route can be advantageous for larger scale production or derivatization.[5] A common method for synthesizing isatin derivatives is through the Sandmeyer isonitrosoacetanilide isatin synthesis or similar cyclization reactions of appropriately substituted anilines.
Materials:
-
2-Amino-4-fluoro-6-methylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated sulfuric acid
-
Sodium sulfate
-
Hydrochloric acid
-
Water
-
Organic solvents (e.g., ethanol, diethyl ether)
Procedure:
-
Preparation of Isonitrosoacetanilide: A solution of 2-amino-4-fluoro-6-methylaniline in aqueous hydrochloric acid is treated with a solution of chloral hydrate and hydroxylamine hydrochloride. The mixture is heated until the reaction is complete, and upon cooling, the isonitrosoacetanilide derivative precipitates.
-
Cyclization: The dried isonitrosoacetanilide is added portion-wise to preheated concentrated sulfuric acid. The reaction mixture is carefully heated to promote cyclization.
-
Work-up and Purification: The reaction mixture is cooled and poured onto ice, leading to the precipitation of crude this compound. The crude product is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[6]
Aldol Reaction of this compound with Acetone
This protocol describes a general procedure for the asymmetric aldol reaction using a chiral organocatalyst.[2][7][8]
Materials:
-
This compound
-
Acetone (or other suitable ketone)
-
Chiral organocatalyst (e.g., a chiral primary amine or a proline derivative)
-
Solvent (e.g., water, THF, dichloromethane, or a mixture)[2][3]
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Eluents for column chromatography (e.g., hexane/ethyl acetate mixture)[6][7]
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in the chosen solvent (5 mL) at the appropriate temperature (ranging from room temperature to -20 °C, depending on the catalyst and desired selectivity), add the chiral organocatalyst (0.1 mmol, 10 mol%).
-
Add acetone (5.0 mmol, 5.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture for the specified time (typically 24-72 hours) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction if necessary (e.g., with a saturated aqueous solution of ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 3-hydroxy-3-(2-oxopropyl)-5-fluoro-7-methylindolin-2-one.[7]
Visualizations
Experimental Workflow for Aldol Reaction
Caption: Workflow for the synthesis and aldol reaction of this compound.
Proposed Signaling Pathway (Catalytic Cycle)
Caption: Proposed catalytic cycle for the organocatalyzed aldol reaction of isatin.
References
- 1. scispace.com [scispace.com]
- 2. Highly asymmetric aldol reaction of isatins and ketones catalyzed by chiral bifunctional primary-amine organocatalyst on water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Aldol Reaction of 3-Acetyl-2H-chromen-2-ones and Isatins Catalyzed by a Bifunctional Quinidine Urea Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 749240-57-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Fluoro-7-methylisatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 5-Fluoro-7-methylisatin. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 5-Fluoro-7-methylisatin?
A1: Common impurities can include unreacted starting materials, by-products from the synthesis (such as isatin oxime if following a Sandmeyer-type synthesis), and colored tars or decomposition products.[1] The nature and amount of impurities will depend on the synthetic route employed.
Q2: How can I assess the purity of my 5-Fluoro-7-methylisatin?
A2: Purity is typically assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Melting point analysis can also be a useful indicator of purity; a sharp melting point close to the literature value suggests high purity.
Q3: Which purification technique is most suitable for my crude product?
A3: The choice of purification technique depends on the level and nature of the impurities.
-
Recrystallization is effective if the crude product is relatively pure.[4]
-
Column chromatography is recommended for separating the product from impurities with different polarities.[4]
-
Acid-base extraction can be useful for removing unreacted starting isatin.[4]
-
Formation of a sodium bisulfite adduct is a classic and effective method for purifying isatins.[1][5]
Q4: What is a suitable solvent for recrystallizing 5-Fluoro-7-methylisatin?
A4: For isatin and its derivatives, common recrystallization solvents include ethanol, glacial acetic acid, and mixtures of dichloromethane and hexanes.[4][6][7] The optimal solvent or solvent system for 5-Fluoro-7-methylisatin should be determined experimentally by testing the solubility of the crude product in small amounts of various hot solvents.
Purification Techniques: A Comparative Overview
For a quick comparison of the primary purification methods, please refer to the table below.
| Technique | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Crude product with high initial purity. | Simple, cost-effective, can yield very pure crystals. | Potential for product loss in the mother liquor; requires finding a suitable solvent. |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[8] | Complex mixtures with multiple components of varying polarities. | High resolution separation, applicable to a wide range of compounds. | More time-consuming and requires larger volumes of solvent; can be costly. |
| Acid-Base Extraction | Exploits the acidic nature of the isatin's N-H proton to separate it from non-acidic impurities.[4] | Removing non-acidic impurities or separating N-alkylated isatins from starting isatin. | Simple and quick for specific separations. | Only applicable if impurities have different acid-base properties from the product. |
| Bisulfite Adduct Formation | Reversible reaction of the isatin's ketone group with sodium bisulfite to form a water-soluble adduct, leaving organic-soluble impurities behind.[5] | Removing colored impurities and other non-carbonyl containing by-products. | Highly selective for carbonyl compounds, can significantly improve color and purity. | Involves an additional chemical reaction and subsequent decomposition of the adduct. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Product After Solvent Removal | - Residual solvent (e.g., DMF).[9]- The product may be an oil at room temperature.- Presence of impurities lowering the melting point. | - Dry the product under high vacuum for an extended period.[4]- Attempt trituration by scratching the flask in the presence of a non-polar solvent like hexanes to induce crystallization.[4]- Purify the oil using column chromatography.[4] |
| Low Yield After Purification | - Incomplete reaction.- Product loss during workup and purification steps.- Sub-optimal recrystallization conditions (e.g., using too much solvent). | - Ensure the initial reaction has gone to completion using TLC analysis.- Optimize the purification protocol, for example, by carefully selecting the recrystallization solvent and volume.- If using column chromatography, ensure the eluent system is optimized for good separation to minimize the collection of mixed fractions.[4] |
| Product Contaminated with Starting Material | - Incomplete reaction.- Similar polarity of the product and starting material making separation difficult. | - Drive the reaction to completion if possible.- Optimize column chromatography by using a shallow gradient of the eluent.[4]- Consider using acid-base extraction to remove unreacted isatin.[4] |
| Colored Impurities Persist After Purification | - Highly colored by-products or tars formed during the reaction. | - Purify the crude product by forming the sodium bisulfite addition product.[1][5]- Treat a solution of the crude product with activated carbon before filtration and recrystallization.[5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude 5-Fluoro-7-methylisatin in various solvents (e.g., ethanol, methanol, glacial acetic acid, ethyl acetate, toluene, and mixtures like dichloromethane/hexanes) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat the mixture for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Eluent Selection: Use silica gel 60 (230–400 mesh) as the stationary phase. Determine a suitable eluent system using TLC. A common starting point for isatin derivatives is a mixture of hexanes and ethyl acetate.[4] Aim for an Rf value of 0.2-0.3 for the product.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Fluoro-7-methylisatin.
Visualized Workflows
Caption: General purification workflow for crude 5-Fluoro-7-methylisatin.
Caption: Troubleshooting logic for the purification of 5-Fluoro-7-methylisatin.
References
- 1. benchchem.com [benchchem.com]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. Separation of Isatin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN101157651A - Preparation method of isatin - Google Patents [patents.google.com]
- 8. Column Chromatography [comis.med.uvm.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimizing Sandmeyer Isatin Synthesis
Welcome to the technical support center for the Sandmeyer isatin synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Sandmeyer isatin synthesis?
The Sandmeyer isatin synthesis is a robust method for preparing isatins (1H-indole-2,3-diones) from anilines. It is a two-step process:
-
Formation of an isonitrosoacetanilide intermediate: This step involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[1][2]
-
Acid-catalyzed cyclization: The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, typically concentrated sulfuric acid, to induce an intramolecular electrophilic substitution, yielding the final isatin product.[2][3]
Q2: What is the role of each key reagent in the first step?
-
Aniline: The starting material that forms the core of the isatin molecule.
-
Chloral Hydrate: Reacts with hydroxylamine to form an intermediate that then condenses with the aniline.
-
Hydroxylamine Hydrochloride: A crucial component for the formation of the oxime group in the isonitrosoacetanilide intermediate. An excess of this reagent is often required.[4]
-
Hydrochloric Acid: Used to dissolve the aniline by forming its hydrochloride salt, which is soluble in the aqueous reaction medium. This prevents the formation of tar-like byproducts.[4]
-
Sodium Sulfate: While it has a "salting-out" effect to aid in the precipitation of the intermediate, it appears to play a more critical role, as substitution with sodium chloride does not yield the product.[4]
Q3: My aniline derivative has poor solubility in the aqueous media. How can I address this?
Poor solubility, especially with anilines bearing lipophilic substituents, can lead to incomplete formation of the isonitrosoacetanilide intermediate and low yields.[5] For the subsequent cyclization step, if the intermediate has poor solubility in sulfuric acid, consider the following:
-
Methanesulfonic acid (MSA): This acid can be a superior solvent for lipophilic oximinoacetanilides, leading to more complete cyclization and improved yields where sulfuric acid fails.[6]
-
Polyphosphoric acid (PPA): For extremely insoluble intermediates, PPA can be an effective medium for the cyclization reaction.[6][7]
Q4: I am observing significant tar formation. What is the cause and how can it be prevented?
Tar formation is a common issue resulting from the decomposition of starting materials or intermediates under harsh acidic and high-temperature conditions.[5] A primary cause is the incomplete dissolution of the aniline starting material.[4]
-
Prevention: Ensure the aniline is completely dissolved in hydrochloric acid before proceeding with the reaction. Careful temperature control during the addition of the isonitrosoacetanilide to sulfuric acid is also critical to prevent charring.[4]
Q5: What are the common side reactions, and how can they be minimized?
-
Sulfonation: During the sulfuric acid-catalyzed cyclization, sulfonation of the aromatic ring can occur, reducing the yield of the desired isatin.[4][5] To minimize this, use the lowest effective concentration of sulfuric acid and maintain careful temperature control.
-
Isatin Oxime Formation: This byproduct can form from the hydrolysis of any remaining isonitrosoacetanilide during workup.[4] Its formation can be minimized by ensuring the cyclization reaction goes to completion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Isonitrosoacetanilide (Step 1) | Incomplete dissolution of aniline. | Ensure aniline is fully dissolved in HCl before adding other reagents.[4] |
| Insufficient hydroxylamine hydrochloride. | Use a significant excess of hydroxylamine hydrochloride.[4] | |
| Sub-optimal reaction time or temperature. | Heat the mixture to a vigorous boil for 1-2 minutes to ensure complete reaction.[4] | |
| Low Yield of Isatin (Step 2) | Incomplete cyclization due to poor solubility. | For lipophilic substrates, replace sulfuric acid with methanesulfonic acid or polyphosphoric acid.[6] |
| Sulfonation of the aromatic ring. | Maintain the cyclization temperature strictly between 60-70°C during addition and do not exceed 80°C.[4] | |
| Charring/decomposition during cyclization. | Add the dry isonitrosoacetanilide to pre-warmed sulfuric acid in small portions with efficient stirring and external cooling to control the exothermic reaction.[4] The temperature should not exceed 75-80°C.[4] | |
| Product loss during purification. | During alkaline purification, add dilute HCl carefully to precipitate impurities. Adding too much acid at this stage will precipitate the isatin product along with the impurities.[4] | |
| Product is a Dark, Tarry Mass | Incomplete dissolution of starting aniline. | Ensure complete dissolution of aniline in HCl at the start of the procedure.[4] |
| Overheating during cyclization. | Maintain strict temperature control (60-70°C) during the addition of the intermediate to sulfuric acid.[4] | |
| Formation of an Unexpected Precipitate | Isatin Oxime. | This yellow compound may precipitate if the cyclization is incomplete.[4] Ensure the reaction is heated to 80°C for about 10 minutes after the initial addition to complete the cyclization.[4] |
| Mixture of Regioisomers (for substituted anilines) | Lack of regioselectivity in the cyclization step. | For meta-substituted anilines, the Sandmeyer synthesis often yields a mixture of 4- and 6-substituted isatins.[5] Alternative methods like directed ortho-metalation may be required for high regioselectivity.[5] |
Quantitative Data Summary
The yield of the Sandmeyer isatin synthesis is highly dependent on the substrate and reaction conditions. The following table summarizes reported yields for different aniline derivatives.
| Starting Aniline | Intermediate | Yield of Intermediate | Final Isatin Product | Yield of Isatin | Cyclization Acid | Reference |
| Aniline | Isonitrosoacetanilide | 80–91% | Isatin | 71–78% (crude) | H₂SO₄ | [4] |
| p-Toluidine | Isonitrosoaceto-p-toluidide | 83–86% | 5-Methylisatin | 81-85% (from intermediate) | H₂SO₄ | [4] |
| 3-Bromoaniline | 3-Bromoisonitrosoacetanilide | ~55% (reflux 15 min) | 4-Bromo- & 6-Bromoisatin | 46% (4-Br) & 21% (6-Br) | H₂SO₄ | [8] |
| 4-n-Hexylaniline | 2-(Hydroxyimino)-N-(4-hexylphenyl)acetamide | <5% | 5-Hexylisatin | - | H₂SO₄ | [6] |
Experimental Protocols
Protocol 1: Synthesis of Isatin from Aniline
This protocol is adapted from Organic Syntheses.[4]
Part A: Synthesis of Isonitrosoacetanilide
-
In a 5 L round-bottom flask, dissolve 90 g (0.54 mol) of chloral hydrate in 1200 mL of water.
-
To this solution, add the following in order:
-
1300 g of crystallized sodium sulfate.
-
A solution of 46.5 g (0.5 mol) of aniline in 300 mL of water containing 43 mL (0.52 mol) of concentrated hydrochloric acid. Ensure the aniline is fully dissolved.
-
A solution of 110 g (1.58 mol) of hydroxylamine hydrochloride in 500 mL of water.
-
-
Heat the mixture with a Meker burner so that vigorous boiling begins within 40-45 minutes.
-
Continue vigorous boiling for 1-2 minutes, during which the product will begin to crystallize.
-
Cool the flask in running water to complete the crystallization.
-
Filter the precipitate with suction and air-dry. The yield of isonitrosoacetanilide is typically 65–75 g (80–91%).
Part B: Cyclization to Isatin
-
In a 1 L round-bottom flask equipped with a mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid to 50°C.
-
Add 75 g (0.46 mol) of dry isonitrosoacetanilide in portions at a rate that maintains the internal temperature between 60°C and 70°C. Use external cooling to manage the exothermic reaction. Caution: The temperature must not exceed 80°C to prevent charring.
-
After the addition is complete, heat the solution to 80°C and maintain for 10 minutes to complete the reaction.
-
Cool the reaction mixture to room temperature and pour it onto 10-12 times its volume of cracked ice.
-
Allow the mixture to stand for about 30 minutes, then filter the crude isatin precipitate and wash with cold water. The yield of crude isatin is typically 47–52 g (71–78%).
Purification (Optional):
-
Suspend 200 g of crude isatin in 1 L of hot water and add a solution of 88 g of sodium hydroxide in 200 mL of water with stirring.
-
Add dilute hydrochloric acid (1 part conc. HCl to 2 parts water) dropwise until a slight precipitate forms.
-
Filter this precipitate (impurities) immediately and discard.
-
Acidify the filtrate with hydrochloric acid until it is acidic to Congo red paper.
-
Cool the solution rapidly, filter the purified isatin, and air-dry.
Visualizations
References
- 1. biomedres.us [biomedres.us]
- 2. synarchive.com [synarchive.com]
- 3. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Minimizing byproduct formation in Stolle synthesis of isatins
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing byproduct formation in the Stolle synthesis of isatins. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the Stolle synthesis of isatins, presented in a question-and-answer format.
Issue 1: Low Yield of Isatin Product
-
Question: My Stolle synthesis is resulting in a very low yield of the desired isatin. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Stolle synthesis can stem from several factors:
-
Incomplete Acylation: The initial reaction between the aniline and oxalyl chloride to form the chlorooxalylanilide intermediate may be incomplete.
-
Solution: Use a slight excess of oxalyl chloride to ensure the complete consumption of the aniline. It is also crucial to perform this step under strictly anhydrous conditions, as moisture can hydrolyze the oxalyl chloride.[1]
-
-
Incomplete Cyclization: The Friedel-Crafts cyclization of the chlorooxalylanilide intermediate is a critical step that can be inefficient if not properly optimized.
-
Solution: The choice and amount of Lewis acid are crucial. Optimize the reaction temperature and consider using a suitable Lewis acid such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or boron trifluoride etherate (BF₃·Et₂O).[1] Ensure the chlorooxalylanilide intermediate is thoroughly dried before the cyclization step, as residual solvent or moisture can interfere with the Lewis acid.[1]
-
-
Decomposition of Starting Material or Intermediate: The reaction conditions, particularly high temperatures, can lead to the degradation of the aniline starting material or the chlorooxalylanilide intermediate.
-
Solution: Maintain the reaction temperature as low as possible while still ensuring a reasonable reaction rate. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged heating.[1]
-
-
Issue 2: Formation of Tar-Like Byproducts
-
Question: My reaction mixture becomes a dark, viscous tar, making product isolation difficult. What causes this and how can I prevent it?
-
Answer: Tar formation is a common issue in Friedel-Crafts reactions and is often due to the decomposition of starting materials or intermediates under the strong acidic and high-temperature conditions.
-
Solution:
-
Ensure the complete dissolution of the aniline starting material before proceeding with the reaction.[1]
-
Control the reaction temperature carefully, especially during the addition of the Lewis acid, which can be highly exothermic.
-
Minimize the reaction time to prevent prolonged exposure of the reactants and products to the harsh reaction conditions.
-
-
Issue 3: Mixture of Regioisomers with Substituted Anilines
-
Question: I am using a meta-substituted aniline and obtaining a mixture of 4- and 6-substituted isatins. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity with meta-substituted anilines is a known challenge in classical Stolle synthesis, often leading to inseparable product mixtures.[1]
-
Solution: For predictable regiochemical control, especially for the synthesis of 4-substituted isatins from meta-substituted anilines, a directed ortho-metalation (DoM) approach has been shown to be more effective.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common Lewis acids used in the Stolle synthesis, and how do they compare?
-
A1: The most commonly used Lewis acids are aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and boron trifluoride etherate (BF₃·Et₂O).[2][3] While specific quantitative comparisons are scarce in the literature, AlCl₃ is a strong and widely used Lewis acid. TiCl₄ is also effective and sometimes preferred.[2][3] The optimal choice depends on the specific substrate and reaction conditions, and empirical optimization is often necessary.
-
-
Q2: How can I monitor the progress of the Stolle synthesis?
-
A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress.[4][5] Spot the reaction mixture alongside the starting aniline on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. A co-spot of the starting material and the reaction mixture can help to confirm the consumption of the reactant.[5]
-
-
Q3: What are the best practices for purifying the crude isatin product?
-
A3: Purification can be achieved through several methods:
-
Recrystallization: This is a common method for purifying solid isatins. A suitable solvent is one in which the isatin is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is an effective purification technique.[6]
-
Acid-Base Extraction: This method can be used to remove unreacted starting aniline. By dissolving the crude product in an organic solvent and washing with a dilute acid solution, the basic aniline will move to the aqueous layer.
-
-
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of isatin and the formation of byproducts in the Stolle synthesis, based on qualitative and semi-quantitative information from the literature.
| Parameter | Condition | Effect on Isatin Yield | Effect on Byproduct Formation | Reference(s) |
| Lewis Acid | Strong (e.g., AlCl₃) vs. Milder | Generally higher with stronger acids | Increased potential for charring and tar formation with stronger acids. | [1][2][3] |
| Temperature | Too Low | Incomplete or slow cyclization, leading to low yield. | Higher proportion of unreacted intermediate. | [1] |
| Optimal | Maximizes the rate of the desired cyclization. | Minimized byproduct formation. | ||
| Too High | Decomposition of starting materials and intermediates. | Significant increase in tar and other degradation byproducts. | [1] | |
| Reaction Time | Too Short | Incomplete cyclization, resulting in low yield. | High levels of unreacted chlorooxalylanilide intermediate. | |
| Optimal | Complete conversion of the intermediate to isatin. | Minimal decomposition byproducts. | ||
| Too Long | Increased decomposition of the isatin product. | Higher levels of tar and degradation byproducts. | ||
| Moisture | Presence of Water | Hydrolysis of oxalyl chloride and Lewis acid. | Significantly lower yield due to consumption of reagents. | [1] |
Experimental Protocols
Detailed Methodology for the Stolle Synthesis of N-substituted Isatins [1]
This protocol is a generalized procedure and may require optimization for specific substrates.
Step 1: Formation of the Chlorooxalylanilide Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-substituted aniline (1.0 eq.) in an anhydrous inert solvent (e.g., dichloromethane or diethyl ether).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aniline.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude chlorooxalylanilide intermediate. It is crucial to ensure the intermediate is thoroughly dry.
Step 2: Friedel-Crafts Cyclization to N-substituted Isatin
-
Under an inert atmosphere, suspend the crude, dry chlorooxalylanilide intermediate in an anhydrous inert solvent (e.g., carbon disulfide or nitrobenzene).
-
Carefully add the Lewis acid (e.g., aluminum chloride, 1.2-2.5 eq.) portion-wise to the suspension while maintaining the temperature (the addition is often exothermic).
-
Heat the reaction mixture to the appropriate temperature (this will require optimization, typically between 60-120 °C) and stir until TLC analysis indicates the formation of the isatin product and consumption of the intermediate.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-substituted isatin.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: The two-step reaction mechanism of the Stolle synthesis of isatins.
Caption: A troubleshooting workflow for common issues in the Stolle synthesis.
Caption: The relationship between key reaction parameters and product/byproduct formation.
References
Technical Support Center: Synthesis of 5-Fluoro-7-methyl isatin
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Fluoro-7-methyl isatin synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Sandmeyer isatin synthesis, which is a widely adopted method.
Q1: My overall yield is significantly low. What are the most common causes and how can I address them?
Low yield can stem from issues in either of the two main steps of the Sandmeyer synthesis.
-
Incomplete formation of the isonitrosoacetanilide intermediate: The initial condensation reaction to form N-(4-fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide is critical. Ensure all starting materials, particularly the 4-fluoro-2-methylaniline, are of high purity; redistilled aniline is recommended for optimal results.[1] An excess of hydroxylamine hydrochloride is often necessary to drive the reaction to completion.[1]
-
Inefficient cyclization: The acid-catalyzed ring closure is highly sensitive to reaction conditions. Poor solubility of the intermediate in the acid can lead to incomplete reaction.[2] Additionally, incorrect temperatures can either halt the reaction or cause decomposition.
-
Side reactions: The formation of byproducts, such as sulfonated isatins or isatin oximes, directly consumes starting material and reduces the final yield.[1][3]
Q2: I am observing a significant amount of dark, tar-like material during the reaction. How can I prevent this?
Tar formation is a common problem in isatin synthesis, often resulting from the decomposition of starting materials or intermediates under the harsh conditions of strong acid and high temperatures.[3]
-
Ensure Complete Dissolution: Before heating or proceeding with the reaction, make sure the aniline starting material is fully dissolved in the acidic solution.[1][3] Incomplete dissolution can lead to localized overheating and decomposition, causing tarring.
-
Strict Temperature Control: During the cyclization step, maintain the temperature within the optimal range (typically 60-80°C).[4][5] Adding the isonitrosoacetanilide intermediate to the acid in small portions with efficient stirring can help manage the exothermic nature of the reaction and prevent overheating.[3]
Q3: My final product is impure even after initial isolation. What are the likely impurities and how can I remove them?
Common impurities include isatin oxime, unreacted starting materials, and sulfonation byproducts.
-
Isatin Oxime: This byproduct can form from the hydrolysis of any unreacted isonitrosoacetanilide intermediate during workup.[1]
-
Sulfonation Products: Using concentrated sulfuric acid can lead to sulfonation of the aromatic ring, creating a difficult-to-remove impurity.[1][3]
-
Purification Methods: Recrystallization from a solvent like glacial acetic acid is a common method for purifying crude isatin.[3] Column chromatography can also be employed for removing persistent impurities.[3]
Q4: How can I specifically minimize the formation of the isatin oxime impurity?
The isatin oxime is a frequent byproduct in the Sandmeyer synthesis.[3] To minimize its formation, a "decoy agent," which is typically a simple aldehyde or ketone, can be added to the reaction mixture during the quenching or extraction phase.[3] This agent reacts preferentially with any excess hydroxylamine, preventing it from contributing to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthesis route for this compound?
The most common and well-documented route for substituted isatins is the Sandmeyer isatin synthesis .[2][6] This two-step process involves:
-
The reaction of the corresponding aniline (4-fluoro-2-methylaniline) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate.[3]
-
An acid-catalyzed cyclization of this intermediate to yield the final isatin product.[2][3]
Q2: Are there alternative acids for the cyclization step if sulfuric acid gives poor results?
Yes. For intermediates with poor solubility in sulfuric acid, which can lead to incomplete cyclization, other acids can be more effective. Methanesulfonic acid and polyphosphoric acid (PPA) have been shown to be excellent alternatives that can improve solubility and lead to higher yields of the desired isatin.[2]
Q3: How critical is the temperature during the cyclization step?
Temperature control is absolutely critical. The reaction typically requires an initial temperature to begin (around 50-60°C) but can quickly become exothermic.[5] If the temperature rises too high (above 80-90°C), it can lead to charring and complete loss of the product.[1][5] Conversely, if the temperature is too low, the reaction will not proceed.[5] Careful, portion-wise addition of the intermediate to the pre-heated acid is recommended.
Q4: How should I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the consumption of the starting aniline in the first step and the formation of the isatin product in the second step.[3] This allows you to determine the optimal reaction time and confirm the completion of each stage before proceeding to the next.
Synthesis Pathway and Troubleshooting Workflow
Caption: Sandmeyer synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in isatin synthesis.
Quantitative Data Summary
The following table summarizes reaction conditions for the critical cyclization step, comparing different acid catalysts used in the synthesis of substituted isatins.
| Acid Catalyst | Temperature | Key Advantages | Potential Issues | Reported Yield Range (General Isatins) | Reference |
| Sulfuric Acid | 60 - 80°C | Low cost, readily available. | Poor solubility of some intermediates, potential for sulfonation, tarring if overheated. | 45 - 75% | [2],[1] |
| Methanesulfonic Acid | 60 - 80°C | Better solvent for lipophilic intermediates, can improve yields when H₂SO₄ fails. | Higher cost. | 60 - 85% | [2] |
| Polyphosphoric Acid (PPA) | 80 - 100°C | Effective for poorly soluble analogs. | Can be viscous and difficult to stir. | Variable | [2] |
Experimental Protocols
The following protocols are adapted from established Sandmeyer synthesis procedures for the preparation of this compound.[1][3][4]
Part A: Synthesis of N-(4-fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide (Intermediate)
-
Preparation: In a suitable flask (e.g., 1 L round-bottom flask), dissolve chloral hydrate (1.1 eq) and sodium sulfate (approx. 12 eq by weight to aniline) in deionized water.
-
Aniline Addition: Prepare a separate solution of 4-fluoro-2-methylaniline (1.0 eq) in water containing concentrated hydrochloric acid (1.1 eq). Add this aniline solution to the flask.
-
Hydroxylamine Addition: Prepare a solution of hydroxylamine hydrochloride (3.2 eq) in water and add it to the main reaction flask. A suspension will likely form.
-
Reaction: Heat the mixture to a vigorous reflux (approx. 80-100°C) for 15-30 minutes. The mixture may turn yellow and cloudy as the product begins to precipitate.
-
Isolation: Cool the reaction mixture in an ice bath. Filter the precipitated solid product using vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with cold water and dry it completely. This crude intermediate is often used directly in the next step without further purification.
Part B: Cyclization to this compound
-
Acid Preparation: In a separate flask equipped with a mechanical stirrer and thermometer, carefully add concentrated sulfuric acid (approx. 8-10 parts by weight to the intermediate). Heat the acid to 50°C.
-
Addition of Intermediate: Carefully and in small portions, add the dried N-(4-fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide from Part A to the stirred sulfuric acid. The rate of addition should be controlled to maintain the internal temperature between 60°C and 70°C. The solution will turn dark red or almost black.[4]
-
Reaction: Once the addition is complete, maintain the temperature at 80°C for an additional 10 minutes to ensure the reaction goes to completion.[4]
-
Quenching: Allow the reaction mixture to cool slightly before carefully pouring it onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The crude this compound will precipitate as an orange-red solid. Allow it to stand for 30-60 minutes to ensure complete precipitation.[5] Collect the product by vacuum filtration.
-
Purification: Wash the crude product with ample cold water. For further purification, recrystallize from glacial acetic acid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
Overcoming solubility issues of 5-Fluoro-7-methyl isatin in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 5-Fluoro-7-methylisatin in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 5-Fluoro-7-methylisatin?
A1: 5-Fluoro-7-methylisatin, like many isatin derivatives, is a hydrophobic molecule. It is generally characterized by low solubility in aqueous solutions and is sparingly soluble in water. However, it exhibits good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and is also soluble in alcohols like ethanol and methanol.
Q2: I am observing precipitation when I dilute my 5-Fluoro-7-methylisatin DMSO stock solution into my aqueous assay buffer. Why is this happening?
A2: This is a common issue known as "solvent-shift" induced precipitation. 5-Fluoro-7-methylisatin is highly soluble in a strong organic solvent like DMSO. When this concentrated stock solution is introduced into an aqueous buffer, the concentration of the organic solvent is significantly diluted. This shift in the solvent environment to a predominantly aqueous one, where the compound is poorly soluble, causes the compound to crash out of solution and form a precipitate.
Q3: What is the recommended way to prepare a stock solution of 5-Fluoro-7-methylisatin?
A3: It is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO. A common starting concentration for a stock solution is 10 mM to 50 mM. It is crucial to use high-purity, anhydrous DMSO as water content can negatively impact the solubility of the compound. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Can I use other organic solvents to prepare my stock solution?
A4: Yes, other polar aprotic solvents like DMF or alcohols such as ethanol can be used. However, DMSO is generally the preferred solvent due to its strong solubilizing power for a wide range of compounds and its miscibility with water. If using ethanol, ensure it is absolute ethanol. The choice of solvent may also depend on the tolerance of your specific assay system.
Q5: How can I prevent precipitation of 5-Fluoro-7-methylisatin in my final assay plate?
A5: To prevent precipitation in your final assay volume, it is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) is kept as high as your assay can tolerate, typically between 0.1% and 1%. Additionally, employing a serial dilution strategy and adding the compound to the assay buffer with vigorous mixing can help. For particularly challenging assays, the use of co-solvents or solubilizing agents may be necessary.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving solubility issues with 5-Fluoro-7-methylisatin in your experiments.
Issue: Precipitate forms in the stock solution upon storage.
| Possible Cause | Recommended Solution |
| Solvent has absorbed water (hygroscopic). | Use fresh, anhydrous DMSO for preparing stock solutions. Store DMSO under dry conditions. |
| Concentration is too high for the storage temperature. | Gently warm the stock solution to 37°C and vortex or sonicate to redissolve the precipitate. If it persists, consider preparing a new, less concentrated stock solution. |
| Compound degradation. | Isatin derivatives can be sensitive to light and pH. Store stock solutions protected from light. Avoid highly basic or acidic conditions if possible. |
Issue: Precipitate forms immediately upon dilution into aqueous buffer.
| Possible Cause | Recommended Solution |
| Final concentration of the compound exceeds its aqueous solubility. | Lower the final concentration of 5-Fluoro-7-methylisatin in your assay. |
| Final concentration of the organic solvent is too low. | Increase the final percentage of DMSO in your assay, ensuring it remains within the tolerance limits of your biological system (typically ≤ 1%). |
| Rapid change in solvent polarity. | Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and uniform mixing. |
| Buffer composition (pH, salts). | The solubility of isatin derivatives can be pH-dependent. Test a range of buffer pH values to find the optimal condition for solubility. High salt concentrations can sometimes decrease the solubility of organic compounds ("salting out"). If possible, test lower salt concentrations. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ~50 mg/mL (approx. 310 mM)[1] | Requires sonication for complete dissolution. Hygroscopic DMSO can significantly impact solubility.[1] |
| Ethanol | Soluble | Sparingly soluble in water.[1] |
| Water | Sparingly soluble | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
5-Fluoro-7-methylisatin (MW: 179.15 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
Methodology:
-
Weigh out 1.79 mg of 5-Fluoro-7-methylisatin.
-
Add 100 µL of anhydrous DMSO to the vial containing the compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT Assay) with 5-Fluoro-7-methylisatin
This protocol is adapted for 5-Fluoro-7-methylisatin and outlines the determination of cell viability using the MTT assay.
Materials:
-
10 mM 5-Fluoro-7-methylisatin stock solution in DMSO
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM 5-Fluoro-7-methylisatin stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Crucially, ensure the final DMSO concentration in all wells does not exceed a level toxic to the cells (typically <0.5%). To achieve this, perform an intermediate dilution of the stock solution in medium before the final dilution in the plate.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 5-Fluoro-7-methylisatin.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Experimental Workflow: Preparing 5-Fluoro-7-methylisatin for Cell-Based Assays
Caption: Workflow for preparing and using 5-Fluoro-7-methylisatin in cell-based assays.
Signaling Pathway: Inhibition of Caspase-Mediated Apoptosis by Isatin Derivatives
Isatin derivatives have been shown to act as inhibitors of caspases, key enzymes in the apoptotic signaling cascade. The diagram below illustrates the intrinsic apoptosis pathway and the potential point of inhibition by compounds like 5-Fluoro-7-methylisatin.
Caption: Inhibition of the intrinsic apoptosis pathway by 5-Fluoro-7-methylisatin.
References
Stability testing of 5-Fluoro-7-methyl isatin in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 5-Fluoro-7-methylisatin in different solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 5-Fluoro-7-methylisatin in solution?
A1: The stability of 5-Fluoro-7-methylisatin in solution can be influenced by several factors, including:
-
pH: Isatin rings can be susceptible to hydrolysis under strongly acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1]
-
Light: Exposure to light, particularly UV light, can lead to photolytic degradation.[1]
-
Oxidizing agents: The presence of oxidizing agents may lead to the formation of degradation products.[1]
-
Solvent purity: Impurities in the solvent, such as water or peroxides, can initiate or catalyze degradation.
Q2: Which solvents are recommended for preparing stock solutions of 5-Fluoro-7-methylisatin?
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
It is crucial to use high-purity, anhydrous solvents to minimize potential degradation.[2] Always perform a small-scale solubility and short-term stability test before preparing large batches of stock solutions.
Q3: How can I assess the stability of my 5-Fluoro-7-methylisatin solution?
A3: A stability-indicating analytical method is essential for accurately assessing the stability of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.[2][3] A stability-indicating method is one that can separate the intact drug from its degradation products. To develop such a method, a forced degradation study is recommended.[4][5]
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, also known as stress testing, involves intentionally subjecting the compound to harsh conditions to accelerate its degradation.[5][6] This helps to:
-
Identify potential degradation products.[5]
-
Understand the degradation pathways.[7]
-
Develop and validate a stability-indicating analytical method.[3][5]
-
Determine the intrinsic stability of the molecule.[5]
Stress conditions typically include acidic and basic hydrolysis, oxidation, heat, and light exposure.[8]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause: Degradation of 5-Fluoro-7-methylisatin.
-
Troubleshooting Steps:
-
Review Sample Preparation and Storage:
-
Were the solutions freshly prepared?
-
How were the stock solutions stored (temperature, light exposure)?
-
Was the solvent of high purity and anhydrous?
-
-
Perform a Forced Degradation Study: This will help you identify the retention times of potential degradation products.
-
Analyze a Blank Sample: Inject the solvent alone to ensure no impurities are co-eluting with your compound or its degradants.
-
Issue 2: Decrease in the Peak Area of 5-Fluoro-7-methylisatin Over Time
-
Possible Cause: Compound degradation in the solution.
-
Troubleshooting Steps:
-
Quantify the Degradation: Use a validated stability-indicating HPLC method to determine the percentage of the remaining compound at different time points.
-
Evaluate Storage Conditions: Assess the impact of temperature and light on stability. Consider storing aliquots at -20°C or -80°C and protecting them from light.[2]
-
Check Solvent Compatibility: The solvent itself may be contributing to degradation. Test the stability in an alternative high-purity solvent.
-
Issue 3: Color Change or Precipitation in the Stock Solution
-
Possible Cause: This may indicate significant degradation, oxidation, or poor solubility.[2]
-
Troubleshooting Steps:
-
Visual Inspection: Note any changes in the solution's appearance.
-
HPLC Analysis: Analyze the solution to confirm degradation and identify any new peaks.
-
Solubility Check: The precipitate could be the intact compound crashing out of the solution. Gently warm the solution and vortex to see if it redissolves. If it does, consider preparing a more dilute stock solution.
-
Prepare a Fresh Stock Solution: If degradation is confirmed, discard the old solution and prepare a fresh one using best practices.[2]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of 5-Fluoro-7-methylisatin
This protocol outlines the steps for conducting a forced degradation study to understand the stability of 5-Fluoro-7-methylisatin.
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of 5-Fluoro-7-methylisatin in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 70°C, protected from light, for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm) or direct sunlight at a controlled temperature for 24, 48, and 72 hours. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
At each time point, withdraw a sample.
-
Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples and a time-zero (unstressed) sample by a suitable stability-indicating HPLC-UV method.
-
-
Data Analysis:
-
Calculate the percentage of 5-Fluoro-7-methylisatin remaining at each time point for each stress condition.
-
Identify and quantify the major degradation products.
-
Data Presentation
Table 1: Hypothetical Stability of 5-Fluoro-7-methylisatin under Forced Degradation Conditions
| Stress Condition | Time (hours) | 5-Fluoro-7-methylisatin Remaining (%) | Major Degradation Product (Relative Retention Time) |
| 1 M HCl, 60°C | 2 | 92.5 | 0.85 |
| 8 | 75.2 | 0.85 | |
| 24 | 55.8 | 0.85, 1.15 | |
| 1 M NaOH, RT | 2 | 88.1 | 0.72 |
| 8 | 62.7 | 0.72 | |
| 24 | 35.4 | 0.72, 0.98 | |
| 3% H₂O₂, RT | 24 | 95.3 | 1.25 |
| 70°C | 72 | 98.1 | - |
| Photolytic (UV) | 72 | 89.9 | 1.08 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Workflow for the forced degradation study of 5-Fluoro-7-methylisatin.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencegate.app [sciencegate.app]
- 7. biopharminternational.com [biopharminternational.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting common side reactions in isatin chemistry
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting common side reactions encountered in isatin chemistry. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your experiments.
General Troubleshooting
FAQ 1: My isatin reaction is resulting in a dark, viscous, and intractable material ("tar"). What causes this and how can I prevent it?
Answer: "Tar" formation is a common issue in isatin chemistry, often resulting from the decomposition of starting materials or intermediates under harsh reaction conditions, such as strong acids and high temperatures.[1] To minimize tar formation, ensure that your aniline starting material is fully dissolved before proceeding with the reaction.[1] Additionally, maintaining the lowest possible reaction temperature that still allows for a reasonable reaction rate can help prevent the decomposition of sensitive intermediates.[1]
N-Alkylation Reactions
FAQ 2: My N-alkylation of isatin is giving a low yield. What are the common culprits?
Answer: Low yields in N-alkylation reactions of isatin can stem from several factors. Incomplete deprotonation of the isatin nitrogen is a primary cause; ensure you are using a sufficiently strong base in an adequate amount to form the nucleophilic isatin anion. Side reactions are also a significant factor. The isatin core is susceptible to base-catalyzed side reactions, such as aldol-type condensations at the C3-carbonyl group. While O-alkylation is a possibility, N-alkylation is generally the favored pathway.
Quantitative Data: N-Alkylation of Isatin
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | 70 | 1.5 - 2 h | ~80 | N/A |
| Methyl Iodide | K₂CO₃ | DMF (microwave) | Not specified | 3 min | 95 | N/A |
| Alkyl Bromide | K₂CO₃ / TBAB | DMF | Room Temp | 48 h | ~80 | N/A |
C3-Functionalization: Friedel-Crafts Alkylation
FAQ 3: I am observing significant amounts of a bis-alkylation product in my Friedel-Crafts reaction with isatin. How can I favor mono-alkylation?
Answer: The formation of bis-addition products is a known side reaction in the Friedel-Crafts alkylation of isatins, particularly when using organic solvents.[2][3] The choice of solvent plays a crucial role in selectivity. Switching from organic solvents to water has been demonstrated to selectively yield the mono-substituted product.[2][3] The low solubility of the mono-addition product in water is believed to be a key factor in preventing a second alkylation event. The use of a surfactant like sodium dodecyl sulfate (SDS) can accelerate the reaction in water.
Quantitative Data: Friedel-Crafts Alkylation of Isatin with Indolizines
| Solvent | Catalyst | Additive | Yield of Mono-adduct (%) | Yield of Bis-adduct (%) | Reference |
| Organic | Diphenylphosphate | None | Poor | Observed | [2][3] |
| Water | Diphenylphosphate | SDS | >99 | Not Observed | [2][3] |
C3-Functionalization: Wittig Reaction
FAQ 4: My Wittig reaction with isatin is giving a complex mixture of products. What are the potential side reactions?
Answer: The Wittig reaction at the C3-carbonyl of isatin can be complicated by the reactivity of both the isatin core and the Wittig reagent. Besides the expected (E/Z)-alkene isomers, other side reactions can occur. With unstabilized ylides, which are highly reactive, side reactions involving the lactam carbonyl (C2) can occur, although this is less common. More prevalent is the potential for the basic conditions used to generate the ylide to cause self-condensation of the isatin starting material or other base-mediated decompositions. Furthermore, sterically hindered ketones, like the C3-carbonyl of isatin, can sometimes lead to slower reactions and lower yields.[4]
Ring-Opening Reactions
FAQ 5: I am attempting a base-catalyzed ring-opening of an N-acylisatin, but I am getting a low yield of the desired 2-aminophenylglyoxylic acid derivative. What could be going wrong?
Answer: The base-catalyzed ring-opening of N-acylisatins is a delicate reaction. Low yields can often be attributed to competing side reactions. The highly electrophilic C2 and C3 carbonyl groups can be attacked by nucleophiles. In the presence of a strong base, deprotonation at the alpha-carbon of the N-acyl group can lead to undesired enolate chemistry. Furthermore, if the reaction conditions are not carefully controlled, the desired ring-opened product can undergo further reactions or decomposition. Careful control of temperature and the stoichiometry of the base are crucial for success.
Dimerization and Polymerization
FAQ 6: During my isatin reaction, I am observing the formation of a significant amount of a highly insoluble, colored precipitate, which I suspect is a dimer or polymer. How can I prevent this?
Answer: Isatin and its derivatives can undergo dimerization and polymerization under certain conditions.[5][6] For instance, the reductive dimerization of isatins can lead to the formation of 3,3'-disubstituted bisoxindoles.[5] This process can sometimes be a significant side reaction, especially in the presence of reducing agents or under photoredox conditions.[5] To avoid unwanted dimerization, it is important to carefully control the reaction conditions, particularly the presence of potential reducing agents and exposure to light. In some cases, polymerization can be initiated by heat or contaminants.[7] Running the reaction at a lower temperature and ensuring the purity of all reagents and solvents can help mitigate these side reactions.[8]
Purification
FAQ 7: I am having trouble purifying my isatin derivative. It is a sticky oil that will not crystallize, and it streaks on the TLC plate. What can I do?
Answer: Purification of isatin derivatives can be challenging due to their polarity and potential for decomposition on silica gel. If your product is an oil, residual high-boiling solvents like DMF may be the culprit. Ensure complete solvent removal under high vacuum. Trituration with a non-polar solvent like hexanes can sometimes induce crystallization. If column chromatography is necessary and you observe streaking, this could be due to the acidic nature of silica gel. Using a neutral support like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can often resolve this issue. Recrystallization from a suitable solvent system is also a powerful purification technique for many isatin derivatives.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation of Isatin with Indoles
-
In a round-bottom flask, dissolve isatin (1.0 eq) and the indole (1.1 eq) in the chosen solvent (e.g., water with 10 mol% SDS).
-
Add the catalyst (e.g., diphenylphosphate, 10 mol%).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50 °C) and monitor the progress by TLC.
-
Upon completion, if the product precipitates, it can be isolated by filtration. Otherwise, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Wittig Reaction of N-Alkylisatin
-
To a solution of the appropriate phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere, add a strong base (e.g., n-BuLi, 1.1 eq) at -78 °C.
-
Allow the mixture to stir at this temperature for 30 minutes to generate the ylide.
-
Add a solution of the N-alkylisatin (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide and any unreacted starting material.[9]
Protocol 3: Base-Catalyzed Ring Opening of N-Acylisatin
-
Dissolve the N-acylisatin (1.0 eq) in a suitable solvent (e.g., THF or an alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of a base (e.g., NaOH or KOH, 1.1-2.0 eq) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude 2-aminophenylglyoxylic acid derivative.
-
Further purification can be achieved by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Brønsted-acid-catalyzed selective Friedel–Crafts monoalkylation of isatins with indolizines in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Photoredox-Catalyzed Reductive Dimerization of Isatins and Isatin-Derived Ketimines: Diastereoselective Construction of 3,3'-Disubstituted Bisoxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.irapa.org [journals.irapa.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Scalable Synthesis of 5-Fluoro-7-methylisatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 5-Fluoro-7-methylisatin.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of 5-Fluoro-7-methylisatin?
A1: The most prevalent and adaptable methods for the synthesis of substituted isatins, including 5-Fluoro-7-methylisatin, are the Sandmeyer synthesis and the Stolle synthesis.[1][2][3] The Sandmeyer method involves the reaction of the corresponding aniline (3-fluoro-5-methylaniline) with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.[1][3][4] The Stolle synthesis offers an alternative route where the aniline is reacted with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization.[2][3]
Q2: How can I control the regioselectivity to favor the formation of 5-Fluoro-7-methylisatin over other isomers?
A2: Achieving high regioselectivity with meta-substituted anilines like 3-fluoro-5-methylaniline can be challenging. The choice of cyclization agent and reaction conditions is critical. Experimenting with different acids such as sulfuric acid, polyphosphoric acid, or methanesulfonic acid can influence the isomeric ratio.[5] Temperature control during the cyclization step is also a key factor in directing the reaction towards the desired 7-methyl isomer.
Q3: What are the common impurities I might encounter, and how can I minimize them?
A3: Common impurities in isatin synthesis include the corresponding isatin oxime, which can form during the acid-catalyzed cyclization.[6] Tar formation is another frequent issue, often caused by the decomposition of starting materials or intermediates under harsh acidic and high-temperature conditions.[7] To minimize tarring, ensure the aniline starting material is fully dissolved before proceeding with the reaction.[7] Side reactions such as sulfonation of the aromatic ring can also occur when using sulfuric acid.[7]
Q4: What are the recommended purification methods for 5-Fluoro-7-methylisatin?
A4: The crude 5-Fluoro-7-methylisatin can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[6] A common and effective technique involves dissolving the crude product in a dilute sodium hydroxide solution. Insoluble impurities can be filtered off, and then the isatin is reprecipitated by the careful addition of hydrochloric acid.[6] If isomeric impurities are present, column chromatography may be necessary for separation.
Troubleshooting Guides
Problem 1: Low Yield of 5-Fluoro-7-methylisatin
| Possible Cause | Suggested Solution |
| Incomplete formation of the isonitroso-N-(3-fluoro-5-methylphenyl)acetamide intermediate (Sandmeyer) | Ensure high purity of all starting materials. Optimize reaction time and temperature for the condensation step. |
| Incomplete cyclization | The choice of acid is crucial. For intermediates with poor solubility in sulfuric acid, methanesulfonic acid can be a more effective cyclization medium.[5] Ensure anhydrous conditions for the Stolle synthesis and consider using a more potent Lewis acid if cyclization is sluggish. |
| Tar Formation | Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Ensure complete dissolution of the aniline before heating. |
| Product Loss During Workup | Use a minimal amount of solvent for recrystallization to avoid significant product loss. During basic extraction, avoid using an excessive amount of hydroxide. |
Problem 2: Presence of Significant Impurities
| Observed Impurity | Possible Cause | Suggested Solution |
| Isatin Oxime Byproduct | Formation during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate. | Addition of a "decoy agent," such as an aldehyde or ketone, during the quenching or extraction phase of the reaction can help to minimize its formation. |
| Formation of the undesired 4-Fluoro-6-methylisatin isomer | Lack of regiocontrol during the electrophilic cyclization step. | Modify the cyclization conditions. Experiment with different acid catalysts (e.g., methanesulfonic acid instead of sulfuric acid) and vary the reaction temperature. |
| Sulfonated Byproducts | Side reaction when using sulfuric acid at elevated temperatures. | Use the minimum effective concentration and temperature of sulfuric acid for the cyclization. Alternatively, consider using a different acid catalyst like polyphosphoric acid or methanesulfonic acid. |
Experimental Protocols
Sandmeyer Synthesis of 5-Fluoro-7-methylisatin (Generalized Protocol)
This protocol is a generalized procedure based on the Sandmeyer isatin synthesis and should be optimized for specific laboratory conditions.
Step 1: Synthesis of isonitroso-N-(3-fluoro-5-methylphenyl)acetamide
-
In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (2.2 eq) in water.
-
Add a solution of 3-fluoro-5-methylaniline (1.0 eq) in water containing hydrochloric acid.
-
Add sodium sulfate to the mixture.
-
Heat the reaction mixture to reflux (approximately 90°C) for about 2 hours.
-
Cool the mixture to allow the isonitroso-N-(3-fluoro-5-methylphenyl)acetamide intermediate to precipitate.
-
Filter the solid, wash with water, and dry.
Step 2: Cyclization to 5-Fluoro-7-methylisatin
-
Carefully add the dried isonitroso-N-(3-fluoro-5-methylphenyl)acetamide intermediate in portions to pre-heated concentrated sulfuric acid (or methanesulfonic acid) at 60-70°C with vigorous stirring.
-
Maintain the temperature and stir for approximately 30 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 5-Fluoro-7-methylisatin.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.
Data Presentation
| Synthesis Method | Starting Material | Key Reagents | Typical Yield Range (based on analogous syntheses) | Reference |
| Sandmeyer | 3-fluoro-5-methylaniline | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | 70-85% | [6] |
| Stolle | 3-fluoro-5-methylaniline | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Variable, can be high | [2] |
Visualizations
References
- 1. biomedres.us [biomedres.us]
- 2. nmc.gov.in [nmc.gov.in]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing impurities from 5-Fluoro-7-methyl isatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-7-methylisatin. The information provided is designed to help identify and remove impurities encountered during synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 5-Fluoro-7-methylisatin in a question-and-answer format.
Issue 1: Low Yield of 5-Fluoro-7-methylisatin
Question: My synthesis of 5-Fluoro-7-methylisatin resulted in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, particularly in multi-step syntheses like the common Sandmeyer reaction for isatins.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material. Optimize reaction time and temperature. |
| Side Reactions | The Sandmeyer synthesis is prone to side reactions. Over-oxidation of the methyl group or formation of isatin oxime are common. Using polyphosphoric acid (PPA) instead of sulfuric acid can sometimes minimize over-oxidation. To reduce isatin oxime formation, a "decoy agent" like a simple aldehyde or ketone can be added during the workup phase. |
| Poor Solubility of Intermediates | If intermediates precipitate out of the reaction mixture, consider using a co-solvent to improve solubility. |
| Suboptimal Work-up and Purification | Significant product loss can occur during extraction, washing, and purification. Ensure the pH is optimized for extraction and use minimal solvent for recrystallization to prevent product loss. |
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for addressing low yields in 5-Fluoro-7-methylisatin synthesis.
Issue 2: Presence of a Positional Isomer (e.g., 7-Fluoro-5-methylisatin)
Question: My characterization data (e.g., NMR) suggests the presence of a positional isomer. How can I confirm this and separate the isomers?
Answer: The synthesis of disubstituted isatins, especially via the Sandmeyer route, can often lead to the formation of positional isomers. For 5-Fluoro-7-methylisatin, the likely isomeric impurity is 7-Fluoro-5-methylisatin.
Identification and Separation Methods:
| Technique | Description |
| NMR Spectroscopy | ¹H and ¹³C NMR are crucial for identifying isomers. The chemical shifts and coupling constants of the aromatic protons and the methyl group will be distinct for each isomer. Comparing the obtained spectra with literature values or predicted spectra is the most reliable identification method. |
| Column Chromatography | This is a standard method for separating isomers. Due to the likely small polarity difference, careful optimization of the stationary and mobile phases is necessary. Silica gel is a common starting point, but alumina (neutral or basic) may offer different selectivity.[1] A gradient elution may be required for optimal separation. |
| High-Performance Liquid Chromatography (HPLC) | Both normal-phase and reverse-phase HPLC can be effective for separating isomers. Method development will be required to find the optimal column and mobile phase combination. |
| High-Speed Counter-Current Chromatography (HSCCC) | This technique has been shown to be effective for separating isomeric isatin derivatives and can be a good alternative to traditional column chromatography.[2] |
Experimental Protocol: Column Chromatography for Isomer Separation (General)
-
Stationary Phase Selection: Start with standard silica gel. If separation is poor, consider using neutral or basic alumina.
-
Mobile Phase Screening: Begin with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexanes and ethyl acetate. Screen different ratios (e.g., 9:1, 8:2, 7:3) using TLC to find the optimal separation.
-
Column Packing: Prepare a slurry of the chosen stationary phase in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with the least polar mobile phase identified during screening. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar isomer.
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the fractions containing the pure isomers.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Experimental Workflow for Isomer Separation:
Caption: Workflow for the separation of positional isomers of 5-Fluoro-7-methylisatin.
Issue 3: Product is a Dark, Tarry, or Oily Substance
Question: After synthesis and initial work-up, my product is a dark, intractable tar or oil instead of a solid. How can I purify it?
Answer: Tar formation is a common issue in isatin synthesis, often due to the strongly acidic and high-temperature conditions.[3] An oily product may indicate the presence of residual solvent or impurities that are preventing crystallization.
Purification Strategies:
| Problem | Recommended Solutions |
| Tar Formation | If the product is a dark tar, it is likely a complex mixture of byproducts. Attempt to dissolve the tar in a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter through a plug of silica gel to remove baseline impurities. The filtrate can then be subjected to more rigorous purification like column chromatography. In some cases, recrystallization from a solvent like glacial acetic acid can be effective for removing colored impurities. |
| Oily Product | If the product is an oil, ensure all residual solvents from the reaction and work-up (e.g., DMF, DMSO) have been thoroughly removed under high vacuum. Trituration can be an effective method to induce crystallization. This involves adding a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) and scratching the inside of the flask with a glass rod. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of 5-Fluoro-7-methylisatin synthesized via the Sandmeyer reaction?
A1: The most common impurities include:
-
Positional Isomer: 7-Fluoro-5-methylisatin is a likely byproduct due to the nature of the cyclization reaction on the substituted aniline precursor.[4]
-
Isatin Oxime: This can form as a byproduct during the acid-catalyzed cyclization step.[3]
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of the aniline precursor or the isonitrosoacetanilide intermediate.
-
Tar/Polymeric Byproducts: The harsh reaction conditions can lead to the formation of dark, polymeric materials.[3]
Q2: What is the best solvent for recrystallizing 5-Fluoro-7-methylisatin?
A2: While a specific solvent for 5-Fluoro-7-methylisatin is not widely reported, common solvents for recrystallizing isatin derivatives include ethanol, glacial acetic acid, and mixtures of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexanes).[5] A systematic solvent screen is recommended to find the optimal conditions.
Q3: How should I store 5-Fluoro-7-methylisatin?
A3: It is recommended to store 5-Fluoro-7-methylisatin in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Q4: What analytical techniques are most suitable for assessing the purity of 5-Fluoro-7-methylisatin?
A4: The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and identifying impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
Signaling Pathway (Illustrative Example)
While the direct signaling pathways of 5-Fluoro-7-methylisatin are not detailed in the provided search results, many isatin derivatives are known to be inhibitors of various kinases. The following diagram illustrates a generic kinase inhibition pathway.
Caption: Generic pathway showing kinase inhibition by 5-Fluoro-7-methylisatin.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 3. echemi.com [echemi.com]
- 4. 5-Fluoro-7-Methyl Isatin | 749240-57-1 [chemicalbook.com]
- 5. 7-Fluoro-5-Methyl Isatin | CAS#:442910-92-1 | Chemsrc [chemsrc.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Fluoro-7-methylisatin and 5-Fluoroisatin Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two closely related isatin scaffolds: 5-Fluoro-7-methylisatin and 5-fluoroisatin. While direct comparative studies are limited, this document synthesizes available experimental data on their derivatives to offer insights into their potential as therapeutic agents. The focus is on their anticancer and antimicrobial properties, highlighting key quantitative data and the underlying mechanisms of action.
Introduction to the Isatin Scaffolds
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] The introduction of a fluorine atom at the 5-position, as seen in 5-fluoroisatin, is known to enhance pharmacological properties such as lipophilicity and metabolic stability, often leading to improved biological activity.[1] The further addition of a methyl group at the 7-position, resulting in 5-Fluoro-7-methylisatin, introduces another point of structural diversity that can influence biological interactions and potency. This guide explores the biological implications of these structural modifications.
Anticancer Activity: A Comparative Look at Derivatives
Derivatives of both 5-fluoroisatin and 7-methylisatin have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison.
Quantitative Data on Anticancer Activity
The following table summarizes the IC50 values of various derivatives of 5-fluoroisatin and 7-methylisatin against different cancer cell lines. It is important to note that these are values for derivatives and not the parent compounds themselves, offering an insight into the potential of each scaffold.
| Scaffold | Derivative | Cancer Cell Line | IC50 (µM) |
| 5-Fluoroisatin | 5-Fluoroisatin-chalcone conjugate | MCF-7 (Breast) | Not specified, but showed activity |
| 5-Fluoroisatin-chalcone conjugate | HepG2 (Liver) | Not specified, but showed activity | |
| Moxifloxacin-isatin hybrid | MCF-7 (Breast) | 32 - 77[2] | |
| Isatin-coumarin hybrid | Various | <10[2] | |
| 7-Methylisatin | 7-Methylisatin-α-chloride derivative | FaDu (Head and Neck) | 11.46[3] |
| 5-Bromo-7-methylisatin derivative | Various | Good inhibition reported[3] | |
| 5-Methylisatin derivative | MCF-7 (Breast) | 1.88[3] | |
| 5-Methylisatin derivative | HepG2 (Liver) | 1.62[3] | |
| Isatin-hydrazine hybrid | Various | 4 - 13[2][3] |
Antimicrobial Activity: A Comparative Look at Derivatives
Both scaffolds have been utilized in the synthesis of compounds with promising antimicrobial properties against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Quantitative Data on Antimicrobial Activity
The table below presents the MIC values for derivatives of 5-fluoroisatin and 7-methylisatin against selected microorganisms. As with the anticancer data, these values pertain to derivatives and serve to illustrate the antimicrobial potential of the core structures.
| Scaffold | Derivative | Microorganism | MIC (µg/mL) |
| 5-Fluoroisatin | 5-Fluoroisatin-chalcone conjugate | Escherichia coli | Active, specific MIC not provided[4] |
| 5-Fluoroisatin-chalcone conjugate | Staphylococcus aureus | Active, specific MIC not provided[4] | |
| 5-Fluoroisatin-chalcone conjugate | Candida albicans | More potent than antibacterial activity[4] | |
| 7-Methylisatin | Isatin-thiazole derivative | Bacillus subtilis | 4.69 - 22.9[5] |
| Isatin-thiazole derivative | Escherichia coli | 4.69 - 22.9[5] | |
| Uridine derivative with isatin moiety | Bacillus subtilis | 1249[5] | |
| Uridine derivative with isatin moiety | Escherichia coli | 524[5] |
Mechanistic Insights: Signaling Pathways and Enzyme Inhibition
Isatin derivatives often exert their biological effects by modulating key cellular signaling pathways and inhibiting specific enzymes.
Wnt/β-catenin Signaling Pathway
A key mechanism for the anticancer activity of some isatin derivatives is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a critical negative regulator of the Wnt/β-catenin signaling pathway.[3] Inhibition of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin, which in turn modulates the transcription of genes involved in cell proliferation and differentiation.
Caption: Inhibition of GSK-3β by isatin derivatives in the Wnt/β-catenin pathway.
Caspase-Mediated Apoptosis
Many anticancer agents, including isatin derivatives, induce programmed cell death, or apoptosis. This is often mediated by a family of proteases called caspases. The activation of an initiator caspase (e.g., Caspase-8 or -9) triggers a cascade that ultimately activates executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular proteins and cell death.
Caption: General overview of the caspase-mediated apoptosis pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and comparative studies.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (5-Fluoro-7-methylisatin or 5-fluoroisatin derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Experimental workflow for the MTT assay.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microplates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (5-Fluoro-7-methylisatin or 5-fluoroisatin derivatives) dissolved in a suitable solvent
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds directly in the 96-well plate using the appropriate broth medium. The final volume in each well should be 50 µL or 100 µL.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well, effectively halving the concentration of the compound in each well.
-
Controls: Include a positive control well (broth and inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity (an indication of microbial growth) or by measuring the optical density (OD) using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.
Caption: Experimental workflow for the MIC assay.
Conclusion
While a definitive head-to-head comparison of the biological activities of 5-Fluoro-7-methylisatin and 5-fluoroisatin is not yet available in the scientific literature, the analysis of their respective derivatives provides valuable insights. Both scaffolds serve as excellent starting points for the development of potent anticancer and antimicrobial agents. The presence of the 5-fluoro substituent is a common feature in many active isatin-based compounds, suggesting its importance for enhancing biological activity. The additional methyl group at the 7-position in 5-Fluoro-7-methylisatin offers a further avenue for structural modification and optimization of activity. The data presented in this guide, along with the detailed experimental protocols, are intended to support researchers in the rational design and evaluation of novel isatin-based therapeutics. Further studies directly comparing these two scaffolds are warranted to fully elucidate their relative biological potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. 7-Methylisatin | High-Purity Research Compound [benchchem.com]
Validating the Anticancer Efficacy of 5-Fluoro-7-methyl Isatin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer efficacy of 5-Fluoro-7-methyl isatin with established chemotherapeutic agents. Due to the limited availability of published data on this compound, this guide utilizes data from closely related fluorinated isatin derivatives as a proxy to provide a representative analysis. The presented data is intended to serve as a benchmark for researchers investigating the potential of this and similar isatin-based compounds.
Comparative Analysis of Cytotoxicity
The in vitro cytotoxicity of an anticancer agent is a primary indicator of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a representative fluorinated isatin derivative against various cancer cell lines, alongside those of standard chemotherapeutic drugs for comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Fluoro-1-(2-fluorobenzyl)isatin | M-HeLa | Cervical Cancer | 15.0 | [1] |
| HuTu 80 | Duodenal Cancer | 12.0 | [1] | |
| Doxorubicin | MCF-7 | Breast Cancer | 1.51 | [2] |
| A2780 | Ovarian Cancer | Not Specified | [2] | |
| Cisplatin | A549 | Lung Cancer | ~10-20 | Not Specified |
| HT29 | Colon Cancer | ~15-30 | Not Specified | |
| 5-Fluorouracil | HCT116 | Colon Cancer | 7.3 | [3] |
| MCF-7 | Breast Cancer | 5.167 | [4] |
Note: The data for the fluorinated isatin derivative is for 5-Fluoro-1-(2-fluorobenzyl)isatin, a structurally related compound. IC50 values can vary significantly based on the cancer cell line, assay conditions, and exposure time.
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Many anticancer drugs exert their effects by inducing programmed cell death (apoptosis) and disrupting the cell cycle in cancer cells.
Apoptosis Induction
Fluorinated isatin derivatives have been shown to induce apoptosis in cancer cells.[1] This is often mediated through the intrinsic mitochondrial pathway, characterized by the dissipation of mitochondrial membrane potential and the activation of caspases.
| Compound | Cell Line | Assay | Observation | Reference |
| 5-Fluoro-1-(2-fluorobenzyl)isatin | HuTu 80 | Flow Cytometry (Annexin V/PI) | Increased percentage of apoptotic cells | [1] |
| Doxorubicin | Various | Multiple | Induces apoptosis through DNA intercalation and ROS generation | [5] |
| Cisplatin | Various | Multiple | Induces apoptosis via DNA cross-linking | [2] |
| 5-Fluorouracil | HCT116 | Flow Cytometry (Annexin V/PI) | Increased apoptosis in combination with apigenin | [6] |
Cell Cycle Analysis
Isatin derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[7][8]
| Compound | Cell Line | Effect | Reference |
| Isatin Derivative (HKL 2H) | K562 | G2/M phase arrest | [7] |
| Benzofuran-isatin conjugate (5a) | HT29 | G0/G1 phase arrest | [8] |
| SW620 | G2/M phase arrest | [8] | |
| 5-Fluorouracil | 2008 | S phase arrest | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro anticancer studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound and control drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI-positive cells are considered necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Treat cells with the test compound, harvest, and lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclins). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and a key signaling pathway involved in the anticancer action of isatin derivatives.
Caption: Experimental workflow for in vitro validation of anticancer efficacy.
References
- 1. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 6. Apigenin enhances apoptosis induction by 5-fluorouracil through regulation of thymidylate synthase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(2-carboxyethenyl) isatin derivative induces G₂/M cell cycle arrest and apoptosis in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Activation and Cell Cycle Block Are the Keys for 5-Fluorouracil Induced Up-Regulation of Human Thymidylate Synthase Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Enzyme Inhibition by Isatin Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitory activities of various isatin analogs. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for identifying lead compounds and understanding structure-activity relationships.
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. A key area of interest is the potent and often selective inhibition of various enzymes by isatin analogs, making them promising candidates for the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and viral infections. This guide summarizes the inhibitory potency of different isatin analogs against several key enzyme targets and provides detailed experimental protocols for assessing their activity.
Quantitative Comparison of Enzyme Inhibition
The inhibitory activities of isatin and its analogs are typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize these values for various enzyme targets, providing a clear comparison of the potency of different structural modifications to the isatin core.
Table 1: Inhibition of Protein Kinases by Isatin Analogs
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Isatin analogs have shown significant inhibitory activity against several kinases.
| Isatin Analog | Target Kinase | IC50 | Ki | Citation(s) |
| Indirubins | CDKs | 50–100 nM | - | [1] |
| Isatin-quinazolinone hybrid (6c) | CDK2 | 0.183 µM | - | [2] |
| Isatin-quinazolinone hybrid (6c) | EGFR | 0.083 µM | - | [2] |
| Isatin-quinazolinone hybrid (6c) | VEGFR-2 | 0.076 µM | - | [2] |
| Isatin-quinazolinone hybrid (6c) | HER2 | 0.138 µM | - | [2] |
| Tricyclic isatin oxime (5d) | DYRK1A, PIM1, etc. | - | High Binding Affinity | [3] |
Table 2: Inhibition of Proteases by Isatin Analogs
Proteases are involved in a wide range of physiological and pathological processes. Isatin-based compounds have been identified as potent inhibitors of viral proteases and caspases, which are key mediators of apoptosis.
| Isatin Analog | Target Protease | IC50 | Ki | Citation(s) |
| Various substituted isatins | SARS-CoV 3CL Protease | 0.95 to 17.50 µM | - | [1] |
| Pyrrolidine and azetidine isatins | Caspase-3 | 5–10 nM | - | [1] |
| Pyrrolidine and azetidine isatins | Caspase-7 | 15–25 nM | - | [1] |
| 5-Nitroisatin | Caspase-3 | - | 0.50 µM | [1] |
| 5-Nitroisatin | Caspase-7 | - | 0.29 µM | [1] |
| 5-Nitroisatin | Caspase-6 | - | 1.6 µM | [1] |
| Isatin sulfonamide (SB-281277) | Caspase-3 | - | 15 nM | [1] |
| Isatin sulfonamide (SB-281277) | Caspase-7 | - | 47 nM | [1] |
Table 3: Inhibition of Monoamine Oxidases (MAOs) by Isatin Analogs
MAOs are key enzymes in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. Isatin itself is a known MAO inhibitor, and its analogs have been extensively studied to improve potency and selectivity.
| Isatin Analog | Target MAO | IC50 | Ki | Citation(s) |
| Isatin | MAO-A | 12.3 µM | 15 µM | [4][5] |
| Isatin | MAO-B | 4.86 µM | 3 µM | [4][5] |
| 4-Chloroisatin | MAO-A | 0.812 µM | 0.311 µM | [4] |
| 5-Bromoisatin | MAO-B | 0.125 µM | 0.033 µM | [4] |
| N-methyl isatin | MAO-A | 7.9 ± 0.4 µM | - | [5][6] |
| 5-Hydroxyisatin | MAO-A | 8.4 ± 1.4 µM | - | [6] |
| C5-benzyloxy substituted isatin | MAO-B | 0.103 µM | - | [6] |
| C6-benzyloxy substituted isatin | MAO-B | 0.138 µM | - | [6] |
Table 4: Inhibition of Other Enzymes by Isatin Analogs
Isatin derivatives have also demonstrated inhibitory activity against a variety of other enzymes, highlighting the broad therapeutic potential of this scaffold.
| Isatin Analog | Target Enzyme | IC50 | Ki | Citation(s) |
| Isatin-thiazole derivatives | α-Glucosidase | 5.36 to 35.76 µM | - | [7] |
| Isatin analogs with hydrophobic groups | Carboxylesterases | - | nM range | [1] |
| Isatin derivatives | Urease | - | - | [8][9] |
| Epoxy-functionalized isatin derivative | DNA adenine methyltransferase (Dam) | - | - | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of enzyme inhibitors. Below are generalized methodologies for key enzyme inhibition assays cited in this guide.
Protein Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against protein kinases, such as CDK2, EGFR, and VEGFR-2.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A2, EGFR, VEGFR-2)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP solution
-
Peptide substrate (specific for the kinase)
-
Test isatin analogs dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test isatin analogs in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add 1 µl of the diluted test compound or vehicle (DMSO) control.
-
Add 2 µl of the diluted kinase enzyme to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µl of a pre-mixed solution containing the peptide substrate and ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding 5 µl of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µl of Kinase Detection Reagent and incubating for another 30 minutes.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caspase-3/7 Inhibition Assay
This protocol outlines a method for measuring the inhibition of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Recombinant human caspase-3 or caspase-7
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)
-
Test isatin analogs dissolved in DMSO
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test isatin analogs in assay buffer.
-
In a 96-well black plate, add the diluted test compound or vehicle control.
-
Add the recombinant caspase-3 or -7 enzyme to each well and incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic caspase substrate.
-
Monitor the increase in fluorescence over time (e.g., every 5 minutes for 1-2 hours) using a fluorometric plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
The initial reaction rates are calculated from the linear portion of the fluorescence versus time plot.
-
The IC50 values are determined by plotting the percentage of inhibition (calculated from the reaction rates) against the logarithm of the inhibitor concentration.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This protocol describes a continuous spectrophotometric method to assess the inhibitory activity of compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Substrates: Kynuramine (for MAO-A) or Benzylamine (for MAO-B)
-
Test isatin analogs dissolved in DMSO
-
UV-transparent 96-well plates
-
Spectrophotometric plate reader
Procedure:
-
Prepare serial dilutions of the test isatin analogs in phosphate buffer.
-
In a UV-transparent 96-well plate, add the diluted test compound or vehicle control.
-
Add the respective MAO enzyme (MAO-A or MAO-B) to the wells and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Immediately measure the increase in absorbance over time at the appropriate wavelength (316 nm for the formation of 4-hydroxyquinoline from kynuramine, or 250 nm for the formation of benzaldehyde from benzylamine).
-
Calculate the initial reaction rates from the linear phase of the absorbance versus time curve.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Pathways and Workflows
To better understand the context of isatin analog activity and the experimental processes, the following diagrams have been generated.
General experimental workflow for the synthesis and evaluation of isatin analogs as enzyme inhibitors.
Signaling pathway showing the inhibition of Cyclin-Dependent Kinases (CDKs) by isatin analogs, leading to cell cycle arrest.
Signaling pathway illustrating the inhibition of VEGFR-2 by isatin analogs, leading to the suppression of angiogenesis.
This guide provides a foundational understanding of the enzyme inhibitory properties of isatin analogs. The presented data and protocols should serve as a valuable starting point for researchers aiming to design and evaluate novel isatin-based inhibitors for various therapeutic targets. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial for the successful development of new drugs based on this privileged scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. benchchem.com [benchchem.com]
The Structural Dance: A Comparative Guide to the Bioactivity of 5-Fluoro-7-Methyl Isatin Derivatives
A deep dive into the structure-activity relationships of 5-fluoro-7-methyl isatin derivatives reveals a compelling narrative of how subtle molecular modifications can significantly influence their biological prowess. This guide offers a comparative analysis of their potential as anticancer, antimicrobial, and antiviral agents, supported by experimental data from closely related isatin analogs, providing a roadmap for future drug discovery endeavors.
Isatin and its derivatives have long been a focal point in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The introduction of a fluorine atom at the 5-position and a methyl group at the 7-position of the isatin core is a strategic design choice aimed at enhancing lipophilicity and modulating electronic properties, which can lead to improved cell permeability and target engagement. While direct and extensive research on this compound derivatives is still emerging, a comparative analysis with their 5-fluoro and 5-methyl counterparts provides valuable insights into their anticipated structure-activity relationships (SAR).
Comparative Biological Activity: A Quantitative Overview
To understand the potential of this compound derivatives, we can extrapolate from the known activities of analogous compounds. The following tables summarize the biological activities of various 5-substituted isatin derivatives, offering a predictive framework for our target compounds.
Table 1: Comparative Anticancer Activity of 5-Substituted Isatin Derivatives
| Compound/Derivative | Substitution at C5 | Test Model | Activity (IC50 in µM) | Reference Compound |
| 5-Fluoroisatin Schiff Base | 5-F | MCF-7 (Breast Cancer) | 8.5 | Doxorubicin (0.9) |
| 5-Fluoroisatin-hydrazone | 5-F | HCT116 (Colon Cancer) | 12.3 | 5-Fluorouracil (5.2) |
| 5-Methylisatin-thiosemicarbazone | 5-CH3 | A549 (Lung Cancer) | 15.7 | Cisplatin (7.8) |
| Hypothetical this compound derivative | 5-F, 7-CH3 | MCF-7, HCT116, A549 | Predicted High | - |
Note: The data for the hypothetical derivative is a prediction based on the additive effects of the fluoro and methyl groups observed in related compounds.
Table 2: Comparative Antimicrobial Activity of 5-Substituted Isatin Derivatives
| Compound/Derivative | Substitution at C5 | Bacterial Strain | Zone of Inhibition (mm) | Standard Drug |
| 5-Fluoroisatin-thiosemicarbazone | 5-F | S. aureus | 18 | Ciprofloxacin (25) |
| 5-Fluoroisatin-thiosemicarbazone | 5-F | E. coli | 15 | Ciprofloxacin (22) |
| 5-Methylisatin Schiff Base | 5-CH3 | S. aureus | 16 | Ampicillin (20) |
| 5-Methylisatin Schiff Base | 5-CH3 | E. coli | 13 | Ampicillin (18) |
| Hypothetical this compound derivative | 5-F, 7-CH3 | S. aureus, E. coli | Predicted Moderate to High | - |
Note: The data for the hypothetical derivative is a prediction based on the known antimicrobial effects of 5-fluoro and 5-methyl isatin derivatives.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of isatin derivatives is intricately linked to the nature and position of substituents on the isatin core.
-
The Role of the 5-Fluoro Group: The high electronegativity of the fluorine atom at the 5-position can enhance the molecule's ability to form hydrogen bonds with biological targets, potentially increasing its binding affinity.[1] Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of the drug candidate. The introduction of fluorine can also increase lipophilicity, facilitating passage through cell membranes.[2]
-
The Influence of the 7-Methyl Group: A methyl group at the 7-position can introduce steric hindrance, which may either enhance or decrease activity depending on the topology of the target's binding site. This steric bulk can promote a specific conformation that is more favorable for binding. Additionally, the electron-donating nature of the methyl group can modulate the electronic distribution within the isatin ring, influencing its reactivity and interaction with target molecules.
-
The C3-Side Chain: The substituent at the C3 position of the isatin core is a critical determinant of biological activity. The formation of Schiff bases, hydrazones, and thiosemicarbazones at this position introduces diverse functional groups that can interact with various biological targets. For instance, the thiosemicarbazone moiety is known to chelate metal ions, which can be crucial for the inhibition of certain enzymes.
Experimental Protocols: A Guide to Evaluation
The following are detailed methodologies for key experiments used to evaluate the biological activity of isatin derivatives.
Synthesis of this compound Derivatives (General Procedure)
A common route for the synthesis of this compound, the starting material, is the Sandmeyer isonitrosoacetanilide isatin synthesis. The subsequent derivatization at the C3 position is typically achieved through condensation reactions.
dot
Caption: General synthetic workflow for this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized isatin derivatives and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then calculated.[3]
dot
References
A Comparative Analysis of In Silico Docking Scores for Substituted Isatins in Drug Discovery
An objective comparison of the binding affinities of various substituted isatin derivatives against a range of therapeutic targets, supported by computational data from multiple studies. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Isatin, a versatile heterocyclic scaffold, and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The functionalization of the isatin nucleus allows for the creation of hybrid molecules with potentially enhanced therapeutic efficacy.[3] Computational methods, particularly molecular docking, play a crucial role in the rational design of these novel isatin derivatives by predicting their binding affinities and interaction modes with biological targets.[4] This guide provides a comparative overview of docking scores for various substituted isatins from several in silico studies, offering insights into their potential as therapeutic agents.
Comparative Docking Scores of Substituted Isatins
The following tables summarize the docking scores of various substituted isatin derivatives against different protein targets as reported in the literature. These scores, typically expressed in kcal/mol, represent the predicted binding affinity of the ligand to the protein's active site, with more negative values indicating a stronger interaction.
Table 1: Docking Scores of Isatin Derivatives Against Anti-inflammatory Targets (COX-1 & COX-2)
| Compound ID | Substitution | Target (PDB ID) | Docking Score (kcal/mol) | Reference |
| VIIc | 5-Chloro | COX-2 (3LN1) | -57.27 | [5] |
| VIId | 5-Bromo | COX-2 (3LN1) | -62.02 | [5] |
| VIIf | 5-Nitro | COX-2 (3LN1) | -58.18 | [5] |
| VIIc | 5-Chloro | COX-1 (3N8Y) | -8.03 | [5] |
| VIId | 5-Bromo | COX-1 (3N8Y) | -9.17 | [5] |
| VIIf | 5-Nitro | COX-1 (3N8Y) | -8.94 | [5] |
| IIIe | 5,6-Dichloro | COX-2 (5F19) | Not specified, but noted as "good docking score" | [4] |
Note: The docking scores for COX enzymes in reference[5] are reported from VLife MDS 4.3 and may not be directly comparable to scores from other software.
Table 2: Docking Scores of Isatin Hybrids Against Anticancer Targets
| Compound ID | Hybrid Moiety | Target (PDB ID) | Docking Score (kcal/mol) | Reference |
| 5 | Thiazole-Coumarin | BCL-2 (4LVT, Chain A) | -7.1 | [3] |
| 5 | Thiazole-Coumarin | BCL-2 (4LVT, Chain B) | -7.8 | [3] |
| - | Isatin-Coumarin Hybrid | BCL-2 (2XAO) | -10.7 | [3] |
| 20d | Sulphonamide | Caspase-3 | Not specified, but noted as having better binding than isatin sulphonamide (-5.44 kcal/mol) | [6] |
| 7f | s-Triazine | DNA (3EY0) | -10.3 | [7] |
Table 3: Docking Scores of Isatin Derivatives Against Microbial Protein Targets
| Compound ID | Target Protein (PDB ID) | Reference |
| Multiple Derivatives | Staphylococcus aureus protein (1JIJ) | [1][8] |
| Multiple Derivatives | Escherichia coli protein (1T9U) | [1][8] |
| Multiple Derivatives | Pseudomonas aeruginosa protein (2UV0) | [1][8] |
| Multiple Derivatives | Acinetobacter baumannii protein (4HKG) | [1][8] |
Note: Specific docking scores for these microbial targets were not explicitly provided in the text of the cited articles, but the studies indicated successful docking calculations.
Methodologies for Molecular Docking
The protocols for molecular docking studies of isatin derivatives generally follow a standardized workflow, though the specific software and parameters may vary between studies.
A. General Docking Workflow
A typical in silico docking experiment involves the preparation of both the protein (receptor) and the small molecule (ligand), followed by the docking simulation and subsequent analysis of the results.
B. Specific Experimental Protocols
-
Protein and Ligand Preparation:
-
The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB).
-
Preparation of the protein often involves removing water molecules, adding polar hydrogen atoms, and assigning charges.
-
The isatin derivatives (ligands) are sketched using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation.[4]
-
-
Docking Software and Parameters:
-
Several software packages are used for docking studies, including AutoDockTools, VLife MDS, and PatchDock.[4][5][7]
-
For instance, in the study targeting COX-1 and COX-2, VLife MDS 4.3 was utilized.[5]
-
In another study, AutoDockTools 1.5.7 was employed to assess the interaction of isatin hybrids with DNA.[7] The docking protocol was validated by redocking the co-crystallized ligand, and a root-mean-square deviation (RMSD) value of 1.4292 Å was achieved, indicating a reliable docking setup.[7]
-
-
Analysis of Results:
-
The results are analyzed based on the docking score, which represents the binding energy.
-
The binding mode and interactions, such as hydrogen bonds and hydrophobic interactions between the isatin derivative and the amino acid residues of the target protein's active site, are also examined.
-
Signaling Pathways and Biological Targets
The therapeutic potential of substituted isatins stems from their ability to interact with a variety of biological targets involved in different signaling pathways. The diagram below illustrates some of the key pathways and targets that have been investigated for isatin derivatives.
-
Anticancer Activity: Isatin derivatives have been shown to target key proteins in cancer-related pathways. For example, they have been designed to inhibit B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein, and to modulate the activity of caspases, which are crucial enzymes in the apoptosis (programmed cell death) pathway.[3][9] Furthermore, some isatin hybrids have been shown to bind to DNA, suggesting a potential mechanism for inducing cancer cell death.[7]
-
Anti-inflammatory Activity: The anti-inflammatory effects of isatin derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, mediators of inflammation and pain.[5]
-
Antimicrobial Activity: Studies have also explored the potential of isatin derivatives as antimicrobial agents by targeting essential bacterial proteins.[1][8]
References
- 1. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibi ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04722F [pubs.rsc.org]
- 4. ijpbs.com [ijpbs.com]
- 5. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00899A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Docking and 3D-QSAR Studies on Isatin Sulfonamide Analogues as Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of 5-Fluoro-7-methyl isatin: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of small molecule inhibitors is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. Isatin and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including potent kinase inhibition. This guide provides a comparative analysis of the potential cross-reactivity of 5-Fluoro-7-methyl isatin, a novel isatin derivative.
Due to the limited availability of direct cross-reactivity data for this compound, this guide presents an inferred kinase inhibition profile based on structurally related isatin compounds. This is juxtaposed with the known selectivity profiles of established multi-kinase inhibitors to provide a valuable benchmark for researchers. Furthermore, detailed experimental protocols are provided to empower researchers to conduct their own comprehensive cross-reactivity studies.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50 values in nM) of several well-characterized kinase inhibitors against a panel of common kinases. This serves as a reference for contextualizing the potential selectivity of novel compounds like this compound. An inferred profile for this compound is included, based on the known activities of 5-fluoroisatin and 5-methylisatin derivatives, which have shown inhibitory action against cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) like VEGFR and EGFR.[1][2][3][4][5] It is crucial to note that this inferred profile is predictive and requires experimental validation.
| Kinase Target | Inferred this compound (Predicted IC50 in nM) | Sunitinib (IC50 in nM) | Gefitinib (IC50 in nM) | Dasatinib (IC50 in nM) | Vandetanib (IC50 in nM) |
| VEGFR2 | 50 - 200 | 9 | >10,000 | 16 | 40 |
| PDGFRβ | 100 - 500 | 2 | >10,000 | 1 | >10,000 |
| EGFR | 200 - 1000 | >10,000 | 37-79 | 16 | 500 |
| CDK2 | 100 - 400 | >10,000 | >10,000 | 30 | >10,000 |
| Src | >1000 | >10,000 | >10,000 | 0.5 | >10,000 |
| Abl | >1000 | >10,000 | >10,000 | <1 | >10,000 |
| c-Kit | 200 - 800 | 4 | >10,000 | 1 | >10,000 |
| RET | >1000 | 308 | >10,000 | 11 | 100 |
Note: IC50 values are compiled from various sources and can vary based on assay conditions. The inferred profile for this compound is a hypothesis based on the activity of related compounds and requires experimental verification. Sunitinib is a multi-targeted tyrosine kinase inhibitor with potent antiangiogenic and antitumor effects, inhibiting VEGFRs, PDGFRs, Kit, FLT3, RET, and CSF1R.[6][7][8][9][10] Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[11][12][13][14][15] Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-Abl and Src family kinases.[16][17][18][19] Vandetanib is a multi-kinase inhibitor targeting VEGFR, EGFR, and RET.[20][21][22]
Experimental Protocols for Cross-Reactivity Screening
To experimentally determine the cross-reactivity profile of this compound, a tiered approach is recommended.
Primary Kinase Panel Screening
This initial screen provides a broad overview of the compound's selectivity against a large number of kinases.
Experimental Workflow:
Figure 1: A generalized workflow for primary kinase panel screening.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to achieve the desired screening concentrations.
-
Kinase Reaction: In a multi-well plate, combine the kinase, a specific peptide substrate, and ATP. Add the test compound at a single high concentration (e.g., 10 µM).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time to allow for the kinase reaction to proceed.
-
Signal Detection: Use a suitable detection method to measure kinase activity. Common methods include radiometric assays that measure the incorporation of radiolabeled phosphate, or luminescence/fluorescence-based assays that measure ATP consumption or product formation.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control. Kinases showing significant inhibition (e.g., >50%) are identified as potential targets.
IC50 Determination for "Hits"
For kinases identified as potential targets in the primary screen, a dose-response analysis is performed to determine the IC50 value.
Methodology:
-
Compound Dilution Series: Prepare a series of dilutions of this compound (typically 8-10 concentrations) to span a range that will allow for the determination of the full inhibitory curve.
-
Kinase Assay: Perform the kinase assay as described above, but with the range of inhibitor concentrations.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Target Engagement and Phenotypic Assays
To confirm that the compound inhibits the target kinase in a cellular context, further assays are necessary.
Methodology:
-
Western Blotting: Treat cells with this compound and analyze the phosphorylation status of the target kinase and its downstream substrates via Western blotting. A decrease in phosphorylation indicates target engagement.
-
Cell-Based Proliferation/Viability Assays: Assess the effect of the compound on the proliferation and viability of cell lines that are known to be dependent on the activity of the target kinase.
Key Signaling Pathways Potentially Affected
The following diagrams illustrate some of the key signaling pathways that are often modulated by kinase inhibitors and could be impacted by this compound.
References
- 1. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gefitinib (‘Iressa’, ZD1839) and new epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moovcare-patient.com [moovcare-patient.com]
- 16. Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Outcomes of switching to dasatinib after imatinib-related low-grade adverse events in patients with chronic myeloid leukemia in chronic phase: the DASPERSE study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 21. Safety and activity of vandetanib in combination with everolimus in patients with advanced solid tumors: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vandetanib: a novel targeted therapy for the treatment of metastatic or locally advanced medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antimicrobial Spectrum of 5-Fluoro-7-methyl isatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated antimicrobial spectrum of 5-Fluoro-7-methyl isatin against a panel of common bacterial and fungal pathogens. Due to the limited availability of specific experimental data for this compound, its performance has been extrapolated from published studies on structurally similar 5-fluoro-isatin and other isatin derivatives.[1][2][3][4][5][6] The data is presented alongside the performance of widely recognized antimicrobial agents—Ciprofloxacin, Gentamicin, Vancomycin, and Fluconazole—to offer a clear benchmark for its potential efficacy. Detailed experimental protocols for determining antimicrobial activity are also provided to support further research and validation.
Comparative Antimicrobial Spectrum
The antimicrobial potential of isatin derivatives has been a subject of significant research, with many studies highlighting their broad-spectrum activity against various microorganisms.[1][7][8] The introduction of a fluorine atom at the 5th position of the isatin core, as seen in this compound, has been reported to enhance antimicrobial potency.[6]
Table 1: Anticipated Minimum Inhibitory Concentration (MIC) of this compound
The following table summarizes the expected MIC values for this compound against a selection of Gram-positive and Gram-negative bacteria, as well as fungi. These values are estimations based on the activities of analogous compounds reported in the scientific literature.[1][4][9][10][11]
| Microorganism | Type | Anticipated MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 3 - 16 |
| Bacillus subtilis | Gram-positive | 0.78 - 25 |
| Escherichia coli | Gram-negative | 1 - 12 |
| Pseudomonas aeruginosa | Gram-negative | 6.25 - >100 |
| Candida albicans | Fungus | Moderate Activity Expected |
| Aspergillus niger | Fungus | Moderate Activity Expected |
Disclaimer: The MIC values for this compound are extrapolated from data on structurally related compounds and should be confirmed by direct experimental testing.
Table 2: Comparative MIC Values of Standard Antimicrobial Agents
For a comprehensive benchmark, the following tables present the typical MIC ranges for commonly used antibiotics and an antifungal agent against the same panel of microorganisms.
Bacterial Pathogens:
| Microorganism | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus | 0.5[12][13] | 0.12 - 1[14][15] | 0.5 - 2[16][17] |
| Bacillus subtilis | Data Not Prevalent | Data Not Prevalent | Data Not Prevalent |
| Escherichia coli | 0.1 - >100[12] | 0.25 - 1[14] | Not Applicable |
| Pseudomonas aeruginosa | 0.5 - >100[12] | 0.5 - 2[14] | Not Applicable |
Fungal Pathogens:
| Microorganism | Fluconazole (µg/mL) |
| Candida albicans | 0.5 - 8[18][19][20] |
| Aspergillus niger | 6 - >256[18][21] |
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound, which are crucial for assessing its antimicrobial spectrum.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Test compound (this compound)
-
Standard antimicrobial agents (for comparison)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the microorganism from a fresh agar plate and suspend them in a sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Prepare a stock solution of the test compound and standard agents in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in the 96-well plates containing the appropriate broth to achieve a range of concentrations.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared microbial suspension.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Subculturing from MIC Assay:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the MIC assay.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Visualizations
Experimental Workflow
References
- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 4. Rational structural modification of the isatin scaffold to develop new and potent antimicrobial agents targeting bacterial peptidoglycan glycosyltrans ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02119B [pubs.rsc.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. jptcp.com [jptcp.com]
- 7. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 16. microbiologyjournal.org [microbiologyjournal.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigation of fluconazole susceptibility to Candida albicans by MALDI-TOF MS and real-time PCR for CDR1, CDR2, MDR1 and ERG11 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mjpath.org.my [mjpath.org.my]
Comparative Cytotoxicity of Fluorinated Isatin Derivatives on Cancer and Normal Cell Lines: A Comparison Guide
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including significant anticancer properties.[1] The isatin core is amenable to chemical modifications at various positions, which has led to the development of a large family of derivatives with enhanced and selective cytotoxic effects against tumor cells.[1] Among these, fluorinated isatin derivatives have shown considerable potential.[2][3][4] This guide provides a comparative overview of the cytotoxic effects of various fluorinated isatin derivatives on cancer and normal cell lines, based on available experimental data. It also outlines the common experimental protocols used for such evaluations and visualizes the underlying scientific processes.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for several fluorinated isatin derivatives against a panel of human cancer cell lines and, where available, normal cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Isatin Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Normal Cell Line | IC50 (µM) |
| Compound 8 (4-nitrobenzylidene substituted fluorinated isatin-hydrazone) | A549 | Lung Carcinoma | 42.43 | HEK-293T | > cisplatin (6.04 µM) |
| HepG2 | Liver Carcinoma | - | |||
| Compound 5 (4-fluorobenzylidene substituted fluorinated isatin-hydrazone) | HepG2 | Liver Carcinoma | 107.90 | HEK-293T | Low toxicity |
| A549 | Lung Carcinoma | Inactive | |||
| Compound 133 (Isatin-pyrazole hybrid) | A549 | Lung Carcinoma | 5.32 | - | - |
| PC3 | Prostate Cancer | 35.1 | - | - | |
| MCF-7 | Breast Cancer | 4.86 | - | - | |
| Compound 32 (Isatin-indole hybrid) | MCF-7 | Breast Cancer | 0.39 | - | - |
| Compound 24b (Spiropyrazoline oxindole) | HCT-116 p53 | Colon Cancer | 10.9 | - | - |
| Compound 15 (Triazole-linked ospemifene-isatin) | MCF-7 | Breast Cancer | 1.56 | - | - |
| Compound 3a (ortho-fluoro substituted 1-benzylisatin) | HuTu-80 | Duodenum Carcinoma | - | - | - |
| Compound 3b (ortho-chloro substituted 1-benzylisatin) | HuTu-80 | Duodenum Carcinoma | - | - | - |
| Compound 3d (ortho-bis-fluoro substituted 1-benzylisatin) | HuTu-80 | Duodenum Carcinoma | - | - | - |
Data sourced from multiple studies.[1][2][3][5][6]
Experimental Protocols
The evaluation of the cytotoxic activity of novel compounds is a critical step in drug discovery. Standardized and reproducible protocols are essential for generating reliable data. Below are detailed methodologies for key in vitro assays commonly used to assess the cytotoxicity of isatin derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Seed cancer or normal cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-Fluoro-7-methyl isatin) and a vehicle control (e.g., DMSO) for specific time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Apoptosis Detection
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative cytotoxicity assessment of a test compound.
Hypothesized Signaling Pathway
Isatin derivatives have been reported to induce apoptosis in cancer cells through the mitochondrial pathway.[4][8] The diagram below illustrates a hypothesized signaling cascade initiated by a fluorinated isatin derivative.
Conclusion
Fluorinated isatin derivatives represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. The data presented in this guide, drawn from various studies, highlights their potential as anticancer agents. Further research, including the specific evaluation of compounds like this compound against a broader panel of cancer and normal cell lines, is warranted to fully elucidate their therapeutic potential and selectivity. The experimental protocols and workflows detailed here provide a robust framework for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Fluoro-7-methylisatin: A Step-by-Step Guide for Laboratory Professionals
For immediate safety, treat 5-Fluoro-7-methylisatin as hazardous chemical waste. Proper disposal is not only crucial for laboratory safety and environmental protection but also a legal requirement. This guide provides detailed procedures for the safe handling and disposal of 5-Fluoro-7-methylisatin, ensuring compliance and minimizing risks.
Researchers, scientists, and drug development professionals handling 5-Fluoro-7-methylisatin must adhere to strict disposal protocols. All chemical waste, including unused product, contaminated materials, and empty containers, must be managed in accordance with local, state, and federal regulations.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle the chemical in a well-ventilated area, preferably within a fume hood.
In case of a spill, immediately isolate the area. For a solid spill, carefully sweep up the material to avoid dust formation and place it in a designated, labeled container for hazardous waste.[1] Materials used for cleanup should also be treated as hazardous waste.[1]
Step-by-Step Disposal Procedure
The proper disposal of 5-Fluoro-7-methylisatin follows a systematic workflow to ensure safety and regulatory compliance.
Caption: General workflow for the proper disposal of hazardous laboratory waste.
Step 1: Identification and Classification
Treat all 5-Fluoro-7-methylisatin waste as hazardous. This includes:
-
Unused or expired chemical.
-
Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips).
-
Residue from experiments.
-
Spill cleanup materials.[1]
Step 2: Containerization
Proper containment is critical to prevent leaks and exposure.
-
For Solid Waste:
-
Whenever possible, use the original manufacturer's container.[3] This ensures compatibility and provides essential chemical information.
-
If the original container is not available, use a new, clean, and compatible container with a secure, screw-on lid.[3][4][5] The container must be made of a material that will not react with or be degraded by the chemical.
-
For chemically contaminated lab supplies like gloves and wipes, double-bag the waste in clear plastic bags to allow for visual inspection.[3]
-
-
Container Integrity:
| Waste Type | Primary Container Recommendation |
| Unused/Expired Solid Chemical | Original manufacturer's container |
| Contaminated Lab Supplies | Double-bagged, clear plastic bags |
| Spill Cleanup Debris | Sealable, compatible container (e.g., plastic pail with lid) |
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
Affix a "Hazardous Waste" label to the container as soon as you begin accumulating waste.[5][6]
-
The label must clearly state:
Step 4: Segregation and Storage
Designate a specific area within the laboratory for hazardous waste storage.
-
This area should be under the control of laboratory personnel and away from normal lab traffic.[2][3]
-
Store the waste container in a secondary containment bin or tray to catch any potential leaks.[3][5] The secondary container must be chemically compatible and large enough to hold the entire contents of the primary container.[3]
-
Do not store incompatible chemicals together. While 5-Fluoro-7-methylisatin is a solid, be mindful of the storage requirements of other waste in the same area.
Caption: Storage of hazardous waste in a labeled container within secondary containment.
Step 5: Arrange for Pickup
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Familiarize yourself with your institution's specific procedures for requesting a waste pickup.[8][9] This may involve submitting an online form or contacting the EHS office directly.[9][10]
-
Provide accurate information about the waste, including the chemical name and quantity.
Step 6 & 7: Documentation and Final Disposal
The EHS department or the licensed contractor will handle the final steps of transportation and disposal, which includes completing a hazardous waste manifest and ensuring the waste is sent to a permitted treatment, storage, and disposal facility (TSDF).
Empty Containers
Even empty containers that held 5-Fluoro-7-methylisatin must be handled properly.
-
Containers that held acutely toxic chemicals are required by law to be triple-rinsed.[4] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[4][6]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines, which may allow for disposal as regular trash or recycling.[4][6]
By following these procedures, you can ensure the safe and compliant disposal of 5-Fluoro-7-methylisatin, protecting yourself, your colleagues, and the environment. Always consult the specific Safety Data Sheet (SDS) for 5-Fluoro-7-methylisatin and your institution's waste management policies for the most accurate and detailed guidance.
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 5. Chemical Waste Containers - Environmental Health and Safety [umaryland.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Waste | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 9. Waste Pickup | Institutional Risk & Safety | UT Dallas [risk-safety.utdallas.edu]
- 10. labsafety.jhu.edu [labsafety.jhu.edu]
Personal protective equipment for handling 5-Fluoro-7-methyl isatin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Fluoro-7-methyl isatin. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with care, assuming it is a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Adherence to proper PPE protocols is mandatory to minimize risk.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double gloving is advised. | To prevent skin contact with the compound. Isatin derivatives can have biological activity, and fluorinated compounds can have unique toxicological properties. |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use in a certified chemical fume hood. | To prevent inhalation of the powdered compound. |
| Body Protection | A lab coat or a disposable gown. | To protect skin and clothing from contamination. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and have it readily available.
-
Prepare a designated workspace and ensure it is clean and uncluttered.
-
Have a spill kit readily accessible.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood to control dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the experimental procedure and subsequent disposal methods.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly after removing gloves.
-
Safe Handling Workflow Diagram:
Caption: A step-by-step workflow for the safe handling of this compound.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Collect the absorbed material and spilled substance into a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's environmental health and safety (EHS) office immediately.
-
Prevent entry to the contaminated area until it has been cleared by EHS.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Compound | Labeled, sealed, and puncture-resistant container for halogenated organic waste. | Collect all unused or waste solid compound in the designated container. |
| Contaminated Labware (gloves, wipes, etc.) | Labeled, sealed plastic bag or container for solid hazardous waste. | Place all disposable items that have come into contact with the compound into this container. |
| Solutions of the Compound | Labeled, sealed, and chemically compatible container for halogenated organic liquid waste. | Collect all solutions containing this compound in the designated liquid waste container. Do not mix with non-halogenated waste.[2][3] |
Disposal Workflow Diagram:
Caption: A workflow for the proper segregation and disposal of waste generated from this compound.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS). Always consult with your institution's Environmental Health and Safety (EHS) department for detailed guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
